Product packaging for Mono(2-ethyl-5-oxohexyl) phthalate-d4(Cat. No.:CAS No. 679789-44-7)

Mono(2-ethyl-5-oxohexyl) phthalate-d4

Cat. No.: B126623
CAS No.: 679789-44-7
M. Wt: 296.35 g/mol
InChI Key: HCWNFKHKKHNSSL-UGWFXTGHSA-N
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Description

Mono(2-ethyl-5-oxohexyl) phthalate-d4, also known as this compound, is a useful research compound. Its molecular formula is C16H20O5 and its molecular weight is 296.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O5 B126623 Mono(2-ethyl-5-oxohexyl) phthalate-d4 CAS No. 679789-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19)/i4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWNFKHKKHNSSL-UGWFXTGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477204
Record name rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679789-44-7
Record name rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4, a deuterated stable isotope-labeled internal standard. It is intended for researchers, scientists, and drug development professionals working with phthalate metabolites. This document details the compound's properties, relevant experimental protocols for its use and analysis, and its role in biological pathways.

Core Chemical Properties

rac this compound is the deuterated form of Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), a secondary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). The "-d4" designation indicates the presence of four deuterium atoms on the benzene ring, providing a distinct mass signature for use as an internal standard in mass spectrometry-based analytical methods.[1][2][3]

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of rac this compound and its non-deuterated analog.

Table 1: Chemical Properties of rac this compound

PropertyValue
CAS Number 679789-44-7[1][2][3]
Molecular Formula C₁₆H₁₆D₄O₅[1][2][3]
Molecular Weight 296.35 g/mol [1][2][3]
Purity >95%[2]
Storage Temperature -20°C[2]
Physical Format Neat[2]

Table 2: Physical and Chemical Properties of rac Mono(2-ethyl-5-oxohexyl) Phthalate (Non-deuterated)

PropertyValue
CAS Number 40321-98-0[4]
Molecular Formula C₁₆H₂₀O₅[4]
Molecular Weight 292.33 g/mol [4]
Boiling Point 478.7°C at 760 mmHg[5]
Flash Point 174°C[5]
Density 1.155 g/cm³[5]
Solubility Chloroform (Slightly), Hexanes (Slightly), Methanol (Slightly)[5]

Metabolic Pathway and Biological Interaction

MEOHP, the non-deuterated analog of the topic compound, is a significant metabolite of DEHP. The metabolic conversion of DEHP to MEOHP is a multi-step process that occurs in the body.

DEHP Metabolic Pathway Metabolic Pathway of DEHP to MEOHP DEHP Di(2-ethylhexyl) Phthalate (DEHP) MEHP Mono(2-ethylhexyl) Phthalate (MEHP) DEHP->MEHP Hydrolysis MEHHP Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) MEHP->MEHHP Oxidation MEOHP Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP) MEHHP->MEOHP Oxidation PPARg Peroxisome Proliferator-Activated Receptor γ (PPARγ) MEOHP->PPARg Binding and Activation Gene_Expression Target Gene Expression PPARg->Gene_Expression Regulation Analytical Workflow for MEOHP in Urine Analytical Workflow for MEOHP Quantification in Urine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Collection Spiking Spike with rac this compound (Internal Standard) Urine_Sample->Spiking Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spiking->Enzymatic_Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Enzymatic_Hydrolysis->Extraction LC_Separation UPLC/HPLC Separation (C18 column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Quantification Quantification using Isotope Dilution MS_Detection->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis PPARg Trans-activation Assay Workflow PPARγ Trans-activation Luciferase Reporter Assay Workflow Cell_Culture Culture HEK293 cells Transfection Co-transfect with: 1. PPARγ expression vector 2. Luciferase reporter vector (PPRE) 3. Internal control vector (e.g., Renilla) Cell_Culture->Transfection Treatment Treat cells with MEOHP (or other test compounds) Transfection->Treatment Lysis Lyse cells Treatment->Lysis Luciferase_Assay Measure Firefly and Renilla luciferase activity Lysis->Luciferase_Assay Data_Analysis Normalize Firefly to Renilla activity and calculate fold induction Luciferase_Assay->Data_Analysis

References

A Technical Guide to rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4: Properties, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 (MEOHP-d4), a crucial internal standard for the accurate quantification of phthalate exposure. This document details its chemical and physical properties, its role in the metabolic pathway of Di(2-ethylhexyl) phthalate (DEHP), and a comprehensive experimental protocol for its use in analytical methodologies.

Core Data and Physical Properties

rac this compound is the deuterium-labeled form of Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), a secondary metabolite of the widely used plasticizer DEHP. The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, minimizing sample matrix effects and improving analytical accuracy.

Table 1: Chemical and Physical Properties of rac this compound

PropertyValueReference
CAS Number 679789-44-7[1][2][3]
Molecular Formula C₁₆H₁₆D₄O₅[1][2][3]
Molecular Weight 296.35 g/mol [1][2][3]
Purity >95% (via HPLC)[1]
Appearance Neat[1]
Storage Temperature -20°C[1]
Unlabeled CAS Number 40321-98-0[3][4]

Metabolic Pathway of Di(2-ethylhexyl) Phthalate (DEHP)

Understanding the metabolic fate of DEHP is essential for designing and interpreting exposure studies. DEHP is not excreted unchanged but undergoes a series of biotransformations. The initial step is the hydrolysis of one of the ester linkages, primarily by pancreatic lipases in the gut, to form Mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. MEHP is the primary metabolite and is considered to be more toxic than the parent compound.

MEHP is then absorbed and can undergo further oxidative metabolism in the liver. A key pathway involves the oxidation of the 2-ethylhexyl side chain, leading to the formation of several oxidized metabolites, including Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and subsequently Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), the unlabeled analogue of the topic compound. These oxidized metabolites are more water-soluble and are readily excreted in the urine, primarily as glucuronide conjugates. Measuring these secondary metabolites, such as MEOHP, can provide a more comprehensive assessment of DEHP exposure than measuring MEHP alone.

DEHP_Metabolism DEHP Di(2-ethylhexyl) Phthalate (DEHP) MEHP Mono(2-ethylhexyl) Phthalate (MEHP) DEHP->MEHP Hydrolysis (Lipases) MEHHP Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) MEHP->MEHHP Oxidation (ω-1) (CYP450) Excretion Urinary Excretion (as glucuronide conjugates) MEHP->Excretion MEOHP Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP) MEHHP->MEOHP Oxidation MEHHP->Excretion MEOHP->Excretion

Figure 1. Simplified metabolic pathway of Di(2-ethylhexyl) Phthalate (DEHP).

Experimental Protocols

Synthesis of rac this compound

While a detailed, publicly available, step-by-step synthesis protocol for rac this compound is not readily found in the reviewed literature, the general approach for synthesizing deuterium-labeled internal standards involves introducing deuterium atoms at stable positions within the molecule. For MEOHP-d4, the deuterium atoms are located on the phthalic acid aromatic ring.

The synthesis would likely involve the following conceptual steps:

  • Preparation of Deuterated Phthalic Anhydride: Phthalic anhydride would be deuterated using a suitable method, such as acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O) or through the synthesis from a deuterated benzene precursor.

  • Synthesis of the Side Chain: The 2-ethyl-5-oxohexanol side chain would be synthesized separately.

  • Esterification: The deuterated phthalic anhydride would be reacted with 2-ethyl-5-oxohexanol under appropriate conditions to form the monoester, rac this compound.

  • Purification: The final product would be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high chemical and isotopic purity.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthesis Steps cluster_final_product Final Product phthalic_anhydride Phthalic Anhydride deuteration Deuteration phthalic_anhydride->deuteration side_chain_precursor 2-Ethyl-5-oxohexanol esterification Esterification side_chain_precursor->esterification deuteration->esterification Deuterated Phthalic Anhydride purification Purification (HPLC) esterification->purification meohp_d4 rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 purification->meohp_d4

Figure 2. Conceptual workflow for the synthesis of rac this compound.

Quantification of MEOHP in Urine using UPLC-MS/MS with MEOHP-d4 as an Internal Standard

This protocol is adapted from established methods for the analysis of phthalate metabolites in urine.[5][6][7][8][9][10]

3.2.1. Materials and Reagents

  • Urine Samples: Collected in phthalate-free containers and stored at -20°C or below.

  • rac this compound (MEOHP-d4): Internal standard solution of known concentration.

  • Native MEOHP Standard: For calibration curve preparation.

  • β-glucuronidase: From E. coli or other suitable source.

  • Ammonium Acetate Buffer: (e.g., 1 M, pH 6.5).

  • Formic Acid: LC-MS grade.

  • Acetonitrile: LC-MS grade.

  • Water: LC-MS grade.

  • Solid-Phase Extraction (SPE) Cartridges: Appropriate for phthalate metabolite extraction (e.g., C18).

3.2.2. Sample Preparation

  • Thawing and Aliquoting: Thaw urine samples at room temperature. Vortex to ensure homogeneity. Aliquot a specific volume (e.g., 100 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the MEOHP-d4 internal standard solution to each urine sample, quality control sample, and calibration standard.

  • Enzymatic Hydrolysis: To deconjugate the glucuronidated metabolites, add β-glucuronidase and ammonium acetate buffer to each sample. Incubate at 37°C for a specified time (e.g., 90 minutes to 2 hours).

  • Protein Precipitation/Extraction: Stop the enzymatic reaction by adding an organic solvent like acetonitrile. This also serves to precipitate proteins. Vortex and centrifuge the samples.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a stronger solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for UPLC-MS/MS analysis.

3.2.3. UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system equipped with a suitable column (e.g., C18) for the separation of phthalate metabolites.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

  • Detection: Monitor the specific precursor-to-product ion transitions for both native MEOHP and the MEOHP-d4 internal standard.

Table 2: Example UPLC-MS/MS Parameters

ParameterSetting
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 95% A, ramp to 95% B, hold, and re-equilibrate
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition (MEOHP) To be determined empirically
MRM Transition (MEOHP-d4) To be determined empirically

3.2.4. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of native MEOHP and a constant concentration of MEOHP-d4.

  • Ratio Calculation: For each sample and standard, calculate the ratio of the peak area of the native MEOHP to the peak area of the MEOHP-d4 internal standard.

  • Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. Use the linear regression equation of the curve to determine the concentration of MEOHP in the unknown samples.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing urine_sample Urine Sample spike_is Spike with MEOHP-d4 urine_sample->spike_is hydrolysis Enzymatic Hydrolysis spike_is->hydrolysis extraction Extraction/Cleanup (SPE) hydrolysis->extraction reconstitution Reconstitution extraction->reconstitution uplc_msms UPLC-MS/MS Analysis reconstitution->uplc_msms peak_integration Peak Integration uplc_msms->peak_integration ratio_calc Calculate Area Ratio (MEOHP/MEOHP-d4) peak_integration->ratio_calc quantification Quantify using Calibration Curve ratio_calc->quantification

Figure 3. Workflow for the quantification of MEOHP in urine using MEOHP-d4 as an internal standard.

Conclusion

rac this compound is an indispensable tool for researchers and scientists in the fields of toxicology, environmental health, and drug development. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of MEOHP, a key biomarker of DEHP exposure. The detailed understanding of its properties, the metabolic pathway of its parent compound, and the application of robust analytical protocols are crucial for advancing our knowledge of the health effects associated with phthalate exposure.

References

In-Depth Technical Guide: Synthesis of rac-Mono(2-ethyl-5-oxohexyl) Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of rac-Mono(2-ethyl-5-oxohexyl) Phthalate-d4, a deuterated internal standard crucial for metabolism and pharmacokinetic studies of the corresponding non-deuterated phthalate, a metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). This document details the synthetic pathway, experimental protocols, and relevant quantitative data.

Synthetic Strategy

The synthesis of rac-Mono(2-ethyl-5-oxohexyl) Phthalate-d4 is approached in a two-stage process. The first stage involves the synthesis of the key side-chain precursor, rac-2-ethyl-5-oxohexanol. The second stage is the esterification of this alcohol with Phthalic Anhydride-d4 to yield the final product.

Stage 1: Synthesis of rac-2-ethyl-5-oxohexanol

A plausible and robust method for the synthesis of rac-2-ethyl-5-oxohexanol involves a modified malonic ester synthesis. This approach allows for the sequential introduction of the required carbon framework. The key steps are:

  • Mono-alkylation of diethyl malonate: Introduction of the ethyl group.

  • Second alkylation: Addition of a protected 3-oxobutyl group.

  • Hydrolysis and decarboxylation: Formation of the keto-acid.

  • Selective reduction: Conversion of the carboxylic acid to the primary alcohol.

Stage 2: Esterification

The final step is the reaction of the synthesized rac-2-ethyl-5-oxohexanol with Phthalic Anhydride-d4. The reaction of phthalic anhydride with alcohols is a well-established method for the preparation of phthalate monoesters.[1] This reaction proceeds via the opening of the anhydride ring by the alcohol.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Starting Materials

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity
Phthalic Anhydride-d475935-32-9C₈D₄O₃152.14>98 atom % D
Diethyl malonate105-53-3C₇H₁₂O₄160.17N/A
Ethyl bromide74-96-4C₂H₅Br108.97N/A
3-Chloropropyl methyl ketone13011-96-6C₄H₇ClO106.55N/A
Borane dimethyl sulfide complex13292-87-0C₂H₇BS75.97N/A

Table 2: Properties of rac-Mono(2-ethyl-5-oxohexyl) Phthalate-d4

PropertyValue
CAS Number679789-44-7
Molecular FormulaC₁₆H₁₆D₄O₅
Molecular Weight296.35
AppearanceNot specified (likely an oil or solid)
Purity>95% (as per typical commercial standards)

Experimental Protocols

Synthesis of rac-2-ethyl-5-oxohexanol

Step 1: Synthesis of Diethyl 2-ethylmalonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.

  • Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring.

  • After the addition is complete, add ethyl bromide (1.05 eq) dropwise.

  • Remove the ice bath and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture, pour it into water, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl 2-ethylmalonate.

Step 2: Synthesis of Diethyl 2-ethyl-2-(3-oxobutyl)malonate

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.

  • Add diethyl 2-ethylmalonate (1.0 eq) dropwise to the cooled ethoxide solution.

  • Add 3-chloropropyl methyl ketone (1.05 eq) dropwise.

  • Heat the mixture to reflux for 4-6 hours.

  • Work up the reaction as described in Step 1.

  • Purify the product by vacuum distillation.

Step 3: Synthesis of 2-ethyl-5-oxohexanoic acid

  • Hydrolyze the diethyl 2-ethyl-2-(3-oxobutyl)malonate (1.0 eq) by refluxing with an excess of aqueous sodium hydroxide solution until the ester is fully saponified.

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid.

  • Heat the acidified solution to reflux to effect decarboxylation until gas evolution ceases.

  • Cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts and remove the solvent under reduced pressure to yield crude 2-ethyl-5-oxohexanoic acid.

Step 4: Synthesis of rac-2-ethyl-5-oxohexanol

  • Dissolve the crude 2-ethyl-5-oxohexanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution in an ice bath and slowly add borane dimethyl sulfide complex (approx. 1.1 eq) via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of methanol.

  • Remove the solvents under reduced pressure.

  • Purify the resulting crude alcohol by column chromatography on silica gel.

Synthesis of rac-Mono(2-ethyl-5-oxohexyl) Phthalate-d4
  • In a clean, dry flask, dissolve Phthalic Anhydride-d4 (1.0 eq) and rac-2-ethyl-5-oxohexanol (1.0 eq) in a suitable solvent such as toluene or pyridine. Direct condensation at elevated temperatures (e.g., 100°C) without a solvent is also a possibility.

  • Heat the reaction mixture with stirring. If using a solvent like toluene, a reaction temperature of 100-120°C for 4-6 hours is a reasonable starting point. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture.

  • If a solvent was used, remove it under reduced pressure.

  • The purification of the monoester can be challenging due to the presence of any unreacted starting materials and the potential for the formation of the diester. Purification is typically achieved by column chromatography on silica gel. The presence of the carboxylic acid group in the monoester allows for selective extraction with a mild aqueous base (e.g., sodium bicarbonate solution), followed by re-acidification and extraction into an organic solvent, which can aid in separating it from the neutral diester and unreacted alcohol.

Visualizations

Synthesis_Pathway cluster_0 Stage 1: Synthesis of rac-2-ethyl-5-oxohexanol cluster_1 Stage 2: Esterification A Diethyl malonate B Diethyl 2-ethylmalonate A->B 1. NaOEt, EtBr C Diethyl 2-ethyl-2-(3-oxobutyl)malonate B->C 2. NaOEt, 3-chloropropyl methyl ketone D 2-ethyl-5-oxohexanoic acid C->D 3. NaOH, H3O+, Heat E rac-2-ethyl-5-oxohexanol D->E 4. BH3.SMe2 G rac-Mono(2-ethyl-5-oxohexyl) Phthalate-d4 E->G F Phthalic Anhydride-d4 F->G Heat

Caption: Synthetic pathway for rac-Mono(2-ethyl-5-oxohexyl) Phthalate-d4.

Experimental_Workflow start Starting Materials: Diethyl malonate, EtBr, 3-chloropropyl methyl ketone alkylation1 Step 1: First Alkylation (Diethyl 2-ethylmalonate) start->alkylation1 alkylation2 Step 2: Second Alkylation (Dialkylated malonate) alkylation1->alkylation2 hydrolysis Step 3: Hydrolysis & Decarboxylation alkylation2->hydrolysis reduction Step 4: Selective Reduction (rac-2-ethyl-5-oxohexanol) hydrolysis->reduction esterification Step 5: Esterification with Phthalic Anhydride-d4 reduction->esterification purification Step 6: Purification (Column Chromatography) esterification->purification final_product Final Product: rac-Mono(2-ethyl-5-oxohexyl) Phthalate-d4 purification->final_product

References

rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4

This guide provides a comprehensive overview of rac this compound (MEOHP-d4), a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP). MEOHP is a secondary oxidative metabolite of the ubiquitous plasticizer Di(2-ethylhexyl) phthalate (DEHP)[1][2][3][4][5][6]. Given the widespread human exposure to DEHP and its association with various health concerns, precise measurement of its metabolites is essential for researchers, scientists, and drug development professionals in the fields of toxicology, environmental health, and endocrinology.

Core Compound Data

The deuterated standard, MEOHP-d4, is chemically identical to MEOHP except for the substitution of four hydrogen atoms with deuterium on the phthalate ring. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the native analyte by mass spectrometry while ensuring it behaves similarly during sample preparation and chromatographic separation[7].

Table 1: Physicochemical Properties of rac this compound

PropertyValue
CAS Number 679789-44-7[8][9]
Molecular Formula C₁₆H₁₆D₄O₅[8][9]
Molecular Weight 296.35 g/mol [7][8][9][10][11]
Alternate Names 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-ethyl-5-oxohexyl) Ester[8][9]
Purity >95% (typically analyzed by HPLC)[7][10]
Storage Temperature -20°C[7][10]
Physical Format Neat[7][10]

Experimental Protocols

The primary application of MEOHP-d4 is as an internal standard in isotope dilution mass spectrometry methods for the quantification of MEOHP in biological matrices like urine and serum. Below is a representative protocol for the analysis of MEOHP in human urine using online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS).

Protocol: Quantification of MEOHP in Human Urine by Online SPE-LC-MS/MS

This protocol synthesizes common methodologies described in the literature for the analysis of phthalate metabolites in biological samples[11][12][13][14][15][16][17].

1. Sample Preparation and Enzymatic Hydrolysis:

  • Thaw frozen human urine samples at 4°C.

  • To a 1.5 mL glass vial, add 0.5 mL of urine.

  • Spike the sample with 5 µL of the internal standard solution (MEOHP-d4, typically at 10 mg/L in a suitable solvent like methanol) to achieve a known concentration.

  • Add 250 µL of an acetate buffer (e.g., 1 M, pH 6.7)[12].

  • Add 30 µL of β-glucuronidase enzyme (from E. coli, ≥14,000 U/mL) to deconjugate the glucuronidated metabolites of MEOHP, which are the predominant form in urine[4][12].

  • Vortex the mixture gently and incubate at 37°C for 90 minutes on a shaker[12].

  • Terminate the enzymatic reaction by adding 1 mL of a phosphate buffer (e.g., 1.2 M, pH 2.7)[12].

  • Centrifuge the sample to pellet any precipitates before analysis.

2. Online Solid-Phase Extraction (SPE):

  • SPE Cartridge: Use a suitable SPE cartridge, such as a polymeric reversed-phase sorbent (e.g., Oasis Prime HLB)[12][18].

  • Loading: The prepared sample is automatically loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with water (e.g., 3 x 0.5 mL) to remove salts and other polar interferences[12].

  • Elution: The retained analytes (MEOHP and MEOHP-d4) are eluted from the SPE cartridge directly onto the analytical LC column using the initial LC mobile phase conditions[11].

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • System: An ultra-high-performance liquid chromatography (UHPLC) system[12].

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used[19].

    • Mobile Phase A: Water with 0.05% acetic acid[11].

    • Mobile Phase B: Acetonitrile with 0.05% acetic acid[11].

    • Gradient: A non-linear gradient is employed, starting with a higher percentage of aqueous phase and ramping up to a high percentage of organic phase to elute the analytes. For example: 40% B to 100% B over several minutes[11].

    • Flow Rate: 0.4 mL/min[12].

    • Column Temperature: 40°C[12].

  • Tandem Mass Spectrometry (MS/MS):

    • System: A triple-quadrupole mass spectrometer[12].

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode[12].

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity[12]. Specific precursor-to-product ion transitions are monitored for both MEOHP and MEOHP-d4.

    • Typical Settings: Electrospray voltage: -3.5 kV; Source temperature: 150°C; Desolvation temperature: 250°C[12].

4. Data Analysis and Quantification:

  • A calibration curve is constructed by analyzing standards containing known concentrations of MEOHP and a fixed concentration of MEOHP-d4.

  • The concentration of MEOHP in the unknown samples is determined by calculating the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard and comparing this ratio to the calibration curve. This isotope dilution method corrects for any analyte loss during sample preparation and for matrix effects during ionization[7].

Biological Effects & Signaling Pathways

While MEOHP-d4 is used for analytical purposes, the biological effects are studied using the non-deuterated MEOHP or its primary metabolite precursor, Mono(2-ethylhexyl) phthalate (MEHP). Studies on MEHP are highly relevant as it shares structural similarity and biological activity with MEOHP. Phthalate metabolites are known endocrine disruptors and can influence various cellular signaling pathways.

Inflammatory Signaling in Macrophages

MEHP has been shown to induce an inflammatory response and differentiation in macrophages. This process involves the activation of distinct signaling pathways.

MEHP_Macrophage_Signaling MEHP MEHP p38 p38 MAPK MEHP->p38 PI3K_Akt PI3K/Akt MEHP->PI3K_Akt PPARs PPARα / PPARγ MEHP->PPARs TNFa TNF-α Release p38->TNFa PI3K_Akt->TNFa Differentiation Macrophage Differentiation (M2-like) PI3K_Akt->Differentiation PPARs->Differentiation MEHP_Hedgehog_Pathway MEHP MEHP Hh_Pathway Hedgehog (Hh) Signaling Pathway MEHP->Hh_Pathway activates PTCH_Gene PTCH Gene Expression Hh_Pathway->PTCH_Gene enhances Cell_Proliferation LNCaP Cell Proliferation & Progression Hh_Pathway->Cell_Proliferation promotes Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 1. Biological Sample Collection (e.g., Urine) Spiking 2. Spiking with MEOHP-d4 Internal Standard Collection->Spiking Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) Spiking->Hydrolysis Extraction 4. Solid-Phase Extraction (SPE Cleanup) Hydrolysis->Extraction LC_Separation 5. UHPLC Separation Extraction->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 7. Peak Area Ratio Calculation (MEOHP / MEOHP-d4) MS_Detection->Quantification Calibration 8. Concentration Determination (via Calibration Curve) Quantification->Calibration Interpretation 9. Data Interpretation (Exposure Assessment) Calibration->Interpretation

References

MEOHP-d4 as a Biomarker for Di(2-ethylhexyl) Phthalate (DEHP) Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties and other adverse health effects. Accurate assessment of human exposure to DEHP is critical for toxicological studies and regulatory decision-making. This technical guide provides a comprehensive overview of mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) as a key metabolite of DEHP and the use of its deuterated analog, MEOHP-d4, in quantitative bioanalysis.

DEHP is rapidly metabolized in the body, and its metabolites are excreted in urine. While mono(2-ethylhexyl) phthalate (MEHP) is a primary metabolite, it has a shorter half-life and is susceptible to external contamination.[1] Consequently, the secondary, oxidized metabolites, including MEOHP and mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), are considered more reliable biomarkers for assessing DEHP exposure due to their higher urinary concentrations and longer half-lives.[2][3][4] MEOHP-d4, a stable isotope-labeled internal standard, is essential for accurate quantification of MEOHP in biological matrices using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of DEHP

The metabolism of DEHP is a multi-step process that primarily occurs in the liver and intestines.[5] Initially, DEHP undergoes hydrolysis to its primary metabolite, MEHP. Subsequently, MEHP is further metabolized through oxidation to form several secondary metabolites, including MEOHP and MEHHP.[6][7] These metabolites can then be conjugated with glucuronic acid to facilitate their excretion.[5] The metabolic pathway from DEHP to MEOHP is depicted below.

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis (Lipases) MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) MEHP->MEHHP Oxidation (CYP450) Excretion Glucuronidation and Excretion MEHP->Excretion MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) MEHHP->MEOHP Oxidation (Alcohol Dehydrogenase) MEHHP->Excretion MEOHP->Excretion Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standards (e.g., MEOHP-d4) Urine_Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Add_IS->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activation AKT AKT PI3K->AKT Activation FOXO1 FOXO1 AKT->FOXO1 Inhibition Cellular_Effects Altered Gene Expression (Metabolism, Apoptosis) FOXO1->Cellular_Effects Regulation DEHP_MEHP DEHP/MEHP DEHP_MEHP->PI3K Inhibition DEHP_MEHP->AKT Inhibition

References

In-Depth Technical Guide: rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the safety, chemical properties, and analytical considerations for rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4. Designed for researchers, scientists, and drug development professionals, this document consolidates available data to support safe handling, experimental design, and data interpretation.

Chemical and Physical Properties

rac this compound is the deuterated form of rac Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP), a secondary metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). Due to the limited availability of specific data for the deuterated compound, information for its non-deuterated analogue is included for reference and is noted accordingly.

Table 1: Chemical Identification

Identifierrac this compoundrac Mono(2-ethyl-5-oxohexyl) Phthalate
CAS Number 679789-44-7[1]40321-98-0[2]
Molecular Formula C₁₆H₁₆D₄O₅[1]C₁₆H₂₀O₅[2]
Molecular Weight 296.35 g/mol [1]292.33 g/mol [2]
Synonyms 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-ethyl-5-oxohexyl) Ester[1]MEOHP; 5-Oxo-MEHP[2]

Table 2: Physical and Chemical Properties (Non-deuterated)

PropertyValueSource
Boiling Point 478.7 °C at 760 mmHg (Predicted)[3][4]
Density 1.155 g/cm³ (Predicted)[3][4]
Refractive Index n20/D 1.516-1.518[3][4]
Flash Point 174 °C[3]
Storage Temperature -20°C[5]
Solubility Chloroform (Slightly), Hexanes (Slightly), Methanol (Slightly)[3]

Safety and Hazard Information

The safety information provided is primarily for the non-deuterated analogue, rac Mono(2-ethyl-5-oxohexyl) Phthalate. Standard precautions for handling deuterated compounds should also be observed.

Table 3: GHS Hazard Classification (Non-deuterated)

ClassificationHazard StatementPictogram
Skin Irritation (Category 2)H315: Causes skin irritation.GHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritation.GHS07

Data sourced from supplier safety information.

2.1. Handling and Storage

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is -20°C[5].

2.2. First Aid Measures

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and water.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

2.3. Toxicological Information

Metabolic Pathway

rac Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP) is a secondary, oxidized metabolite of Di(2-ethylhexyl) phthalate (DEHP). The metabolic pathway involves an initial hydrolysis of DEHP to Mono(2-ethylhexyl) phthalate (MEHP), followed by oxidation to form MEOHP and other metabolites[8][9][10][11][12].

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis (Lipases) MEOHP rac Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP) MEHP->MEOHP Oxidation MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) MEHP->MEHHP Oxidation Glucuronide Glucuronide Conjugates MEOHP->Glucuronide MEHHP->Glucuronide

Metabolic pathway of Di(2-ethylhexyl) phthalate (DEHP) to its metabolites.

Experimental Protocols

The analysis of phthalate metabolites, including MEOHP, in biological matrices such as urine is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following is a representative protocol.

4.1. Objective

To quantify the concentration of rac Mono(2-ethyl-5-oxohexyl) Phthalate in human urine.

4.2. Materials and Reagents

  • rac this compound (as internal standard)

  • β-glucuronidase

  • Ammonium acetate buffer

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

4.3. Sample Preparation

  • Enzymatic Deconjugation: To 100 µL of urine, add an internal standard solution (rac this compound) and β-glucuronidase in an ammonium acetate buffer. Incubate to deconjugate the glucuronidated metabolites[13].

  • Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the incubated urine sample. Wash the cartridge to remove interferences. Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for HPLC analysis.

4.4. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard for quantification.

Table 4: Representative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
MEOHP291.1[To be determined empirically]
MEOHP-d4295.1[To be determined empirically]

4.5. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample (100 µL) Deconjugation Enzymatic Deconjugation (β-glucuronidase) Urine->Deconjugation Add Internal Std. SPE Solid-Phase Extraction (SPE) Deconjugation->SPE Concentration Evaporation & Reconstitution SPE->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC MSMS Tandem MS Detection (ESI-, MRM) HPLC->MSMS

Workflow for the analysis of phthalate metabolites in urine by HPLC-MS/MS.

References

The Pivotal Role of Deuterated Phthalate Metabolites in Analytical and Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated phthalate metabolites are indispensable tools in modern analytical chemistry and toxicology. Their unique properties, stemming from the substitution of hydrogen with deuterium atoms, make them ideal internal standards for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for the accurate quantification of phthalate metabolites in complex biological and environmental matrices.[1] This guide provides a comprehensive overview of the core functions of deuterated phthalate metabolites, detailed experimental protocols for their application, and a summary of key quantitative data.

The primary function of deuterated phthalate metabolites is to serve as internal standards in analytical methods, particularly those involving mass spectrometry.[2][3] By adding a known amount of a deuterated analog of the target analyte to a sample at the beginning of the analytical process, researchers can correct for variations in sample preparation, extraction efficiency, and instrument response.[1] This approach, known as isotope dilution, significantly improves the accuracy and precision of quantitative analysis.[2][4]

Beyond their role as internal standards, deuterated phthalates are also employed in metabolic and pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of parent phthalate compounds within an organism.[5][6][7] These studies are crucial for understanding the potential toxicity and health effects of phthalate exposure.

Core Function: Internal Standards for Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is the most precise and accurate method for quantifying trace levels of analytes in complex samples.[2] Deuterated phthalate metabolites are the cornerstone of this technique for phthalate analysis.

Principle of Isotope Dilution

The principle of IDMS relies on the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample. The deuterated internal standard is chemically identical to the native analyte but has a different mass due to the presence of deuterium atoms. Mass spectrometry can distinguish between the native and deuterated forms based on this mass difference. By measuring the ratio of the native analyte to the deuterated internal standard, the concentration of the native analyte in the original sample can be accurately calculated, compensating for any losses during sample processing.

Advantages of Using Deuterated Internal Standards:
  • Accuracy and Precision: Corrects for variability in extraction recovery and matrix effects, leading to highly accurate and precise results.[1][4]

  • Matrix Effect Compensation: Mitigates the ion suppression or enhancement effects often encountered in complex biological matrices like urine, serum, and seminal plasma.[2][8]

  • Improved Method Robustness: Makes the analytical method less susceptible to variations in experimental conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing deuterated phthalate metabolites for the analysis of their native counterparts in human biological samples.

Table 1: Method Detection Limits (MDLs) for Phthalate Metabolites in Urine using Isotope Dilution LC-MS/MS

Phthalate MetaboliteAbbreviationMethod Detection Limit (MDL) (ng/mL)Reference
Monoethyl phthalateMEP0.05 - 0.90[9][10]
Mono-iso-butyl phthalateMiBP0.05 - 0.2[9]
Mono-n-butyl phthalateMnBP0.05 - 0.2[9]
Monobenzyl phthalateMBzP0.05 - 0.2[9]
Mono(2-ethylhexyl) phthalateMEHP0.05 - 0.2[9][10]
Mono(2-ethyl-5-hydroxyhexyl) phthalateMEHHP0.05 - 0.2[9]
Mono(2-ethyl-5-oxohexyl) phthalateMEOHP0.05 - 0.2[9]
Mono-iso-nonyl phthalateMiNP0.05 - 0.2[9]
Mono(2-ethyl-5-carboxypentyl) phthalateMECPP0.11 - 0.90[10]
Mono-(4-methyl-7-carboxyheptyl) phthalateMCiOP0.11 - 0.90[10]

Table 2: Recovery and Precision Data for Phthalate Metabolite Analysis in Urine

Phthalate MetaboliteRecovery (%)Relative Standard Deviation (RSD) / Coefficient of Variation (CV) (%)Reference
Various~100%<10% (inter- and intraday)[10]
Three Phthalate Metabolites>84.3%0.8 - 4.8%[4]
Eight Phthalate MetabolitesNot specified2.1 - 16.3% (intraday)[9]

Experimental Protocols

The following sections provide detailed methodologies for the analysis of phthalate metabolites in human urine using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application for deuterated phthalate metabolites.

Sample Preparation: Enzymatic Deconjugation and Solid-Phase Extraction (SPE)

Phthalate metabolites are often present in urine as glucuronide conjugates.[10] Therefore, an enzymatic deconjugation step is necessary to cleave the glucuronic acid moiety before extraction.

Protocol for Enzymatic Deconjugation and SPE:

  • Sample Preparation: To 100 µL of urine, add a mixture of deuterated internal standards.

  • Enzymatic Deconjugation: Add β-glucuronidase enzyme to the urine sample. Incubate at 37°C for 90 minutes to deconjugate the phthalate metabolites.[10]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the enzyme-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with a low-organic-content solvent to remove interferences.

    • Elute the phthalate metabolites with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is typically used.[10]

Chromatographic Conditions:

  • Analytical Column: A C18 reversed-phase column is commonly employed for the separation of phthalate metabolites.[10]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of phthalate metabolites.[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each native and deuterated phthalate metabolite.

Visualization of Workflows and Pathways

Experimental Workflow for Phthalate Metabolite Analysis

experimental_workflow urine Urine Sample (100 µL) add_is Add Deuterated Internal Standards urine->add_is deconjugation Enzymatic Deconjugation (β-glucuronidase) add_is->deconjugation spe Solid-Phase Extraction (SPE) deconjugation->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Analysis & Quantification lcms->data

Caption: General workflow for the analysis of phthalate metabolites in urine using isotope dilution LC-MS/MS.

Simplified Metabolic Pathway of Di(2-ethylhexyl) Phthalate (DEHP)

dehp_metabolism dehp Di(2-ethylhexyl) phthalate (DEHP) mehp Mono(2-ethylhexyl) phthalate (MEHP) (Primary Metabolite) dehp->mehp Phase I: Hydrolysis (Lipases/Esterases) oxidative_metabolites Oxidative Metabolites (e.g., MEHHP, MEOHP, MECPP) mehp->oxidative_metabolites Phase I: Oxidation (CYP450) conjugation Glucuronide Conjugates oxidative_metabolites->conjugation Phase II: Glucuronidation excretion Urinary Excretion conjugation->excretion

Caption: Simplified metabolic pathway of DEHP, a high-molecular-weight phthalate.[11][12]

Application in Metabolic and Pharmacokinetic Studies

Deuterated phthalates are administered to human volunteers or in animal models to trace the metabolic fate of the parent compound without interference from background environmental exposure.[5][6][7] These studies have been instrumental in identifying novel metabolites, determining elimination half-lives, and understanding the dose-dependent metabolism and excretion of various phthalates.[5]

For instance, studies using deuterium-labeled DEHP have revealed that secondary oxidized metabolites, rather than the primary metabolite MEHP, are the major urinary excretion products and may be more reliable biomarkers of long-term exposure.[5]

Table 3: Pharmacokinetic Data from a Study with Deuterium-Labeled DEHP

ParameterValueMetabolite(s)Reference
Elimination Half-life15 - 24 hours5cx-MEPP, 2cx-MMHP[5]
Time to Peak Concentration (Urine)4 hours5OH-MEHP, 5oxo-MEHP[6]
Total Urinary Excretion (after 48 hours)~75% of doseSum of metabolites[5]

Conclusion

Deuterated phthalate metabolites are critical reagents for researchers and scientists in the fields of environmental health, toxicology, and drug development. Their primary function as internal standards in isotope dilution mass spectrometry enables the accurate and precise quantification of human exposure to phthalates. Furthermore, their use in metabolic studies provides invaluable insights into the pharmacokinetic and biotransformation pathways of these ubiquitous environmental contaminants. The detailed protocols and summarized data presented in this guide offer a solid foundation for the implementation of these powerful analytical tools in research and monitoring.

References

Methodological & Application

Application Note: High-Throughput Quantification of MEOHP in Human Urine using Isotope Dilution LC-MS/MS with MEOHP-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), a key biomarker of di(2-ethylhexyl) phthalate (DEHP) exposure, in human urine. The method utilizes a stable isotope-labeled internal standard, MEOHP-d4, for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes a streamlined sample preparation procedure involving enzymatic hydrolysis and online solid-phase extraction (SPE), ensuring high throughput and minimal matrix effects. This method is suitable for large-scale epidemiological studies and clinical research assessing human exposure to DEHP.

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has come under scrutiny due to its potential endocrine-disrupting properties.[1][2] Biomonitoring of DEHP exposure is crucial for assessing potential health risks. Since DEHP is rapidly metabolized in the body, its metabolites are measured in biological matrices like urine to estimate exposure.[1][2] MEOHP, an oxidative metabolite of the primary DEHP metabolite mono(2-ethylhexyl) phthalate (MEHP), is considered a reliable biomarker due to its higher urinary concentrations and greater specificity compared to MEHP.[3]

Isotope dilution LC-MS/MS is the gold standard for the accurate quantification of small molecules in complex biological samples.[4] The use of a stable isotope-labeled internal standard, such as MEOHP-d4, effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to high precision and accuracy.[4] This application note provides a detailed protocol for the analysis of MEOHP in human urine using MEOHP-d4 as an internal standard.

DEHP Metabolic Pathway

The metabolic conversion of DEHP to its urinary metabolites is a multi-step process. Initially, DEHP is hydrolyzed to MEHP. MEHP is then further oxidized to form several secondary metabolites, including mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and MEOHP.[1][2][5] These metabolites can also be conjugated with glucuronic acid before excretion.[2][5]

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis Oxidation_Products Oxidative Metabolites MEHP->Oxidation_Products Oxidation MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) Oxidation_Products->MEHHP MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) Oxidation_Products->MEOHP MECPP Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) Oxidation_Products->MECPP Glucuronides Glucuronide Conjugates MEHHP->Glucuronides MEOHP->Glucuronides MECPP->Glucuronides Excretion Urinary Excretion Glucuronides->Excretion

Figure 1: Metabolic pathway of DEHP.

Experimental Protocol

This protocol is a synthesis of methodologies reported for the analysis of phthalate metabolites in urine.[6][7][8]

Materials and Reagents
  • MEOHP and MEOHP-d4 analytical standards

  • β-glucuronidase from Helix pomatia

  • Ammonium acetate

  • Acetic acid

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Human urine samples

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of MEOHP and MEOHP-d4 in methanol.

  • Intermediate Stock Solution: Prepare a mixed intermediate stock solution containing MEOHP at a suitable concentration in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with a water:acetonitrile (8:2 v/v) mixture.[9]

  • Internal Standard Spiking Solution: Prepare a working solution of MEOHP-d4 in methanol at an appropriate concentration for spiking into samples.

Sample Preparation
  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Aliquoting: Vortex the samples and transfer a 950 µL aliquot of each urine sample into a clean glass tube.[6]

  • Internal Standard Spiking: Add 50 µL of the MEOHP-d4 internal standard working solution to each urine sample.[6]

  • Enzymatic Hydrolysis: Add 245 µL of 1 M ammonium acetate buffer (pH 6.5) and 5 µL of β-glucuronidase (200 U/mL) to each tube.[6]

  • Incubation: Vortex the samples and incubate at 37°C for 90 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.[6]

  • Online SPE Cleanup: After incubation, the samples are ready for injection into the LC-MS/MS system equipped with an online SPE setup for automated sample cleanup and concentration.[7][8]

Sample_Prep_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Urine Sample (950 µL) Spike Spike with MEOHP-d4 IS (50 µL) Start->Spike Buffer Add Ammonium Acetate Buffer and β-glucuronidase Spike->Buffer Incubate Incubate (37°C, 90 min) Buffer->Incubate Online_SPE Online SPE Cleanup & Concentration Incubate->Online_SPE LC_Separation LC Separation Online_SPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection

Figure 2: Experimental workflow for MEOHP analysis.
LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Analytical Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm)[6]
Mobile Phase A 0.1% Acetic acid in water[7]
Mobile Phase B 0.1% Acetic acid in acetonitrile[7]
Flow Rate 0.3 mL/min[6]
Injection Volume 20 µL[6]
Column Temperature 40°C[6]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[6]
Scan Type Multiple Reaction Monitoring (MRM)

A representative gradient elution program is as follows:

Time (min)% Mobile Phase B
0.010
2.010
8.095
10.095
10.110
12.010
MRM Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. The following are example MRM transitions for MEOHP and MEOHP-d4. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MEOHP291.1121.0-20
MEOHP-d4295.1125.0-20

Quantitative Data

The performance of the method should be validated by assessing linearity, limit of quantification (LOQ), accuracy, and precision. The following tables summarize typical quantitative performance data for the analysis of MEOHP.

Table 1: Linearity and Limit of Quantification

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)
MEOHP0.1 - 100[7]>0.99[7]0.1[7]

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
MEOHPLow QC86 - 117[7]< 20[7]< 20[7]
Mid QC86 - 117[7]< 20[7]< 20[7]
High QC86 - 117[7]< 20[7]< 20[7]

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of MEOHP in human urine using MEOHP-d4 as an internal standard. The protocol, which includes enzymatic hydrolysis and online SPE, is sensitive, accurate, and suitable for high-throughput analysis. This method can be a valuable tool for researchers and scientists in assessing human exposure to DEHP and for drug development professionals studying the effects of xenobiotics on human metabolism. The use of a stable isotope-labeled internal standard ensures the reliability of the quantitative data, which is essential for epidemiological and clinical studies.

References

Application Note: Quantification of rac Mono(2-ethyl-5-oxohexyl) Phthalate in Human Urine using rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

rac Mono(2-ethyl-5-oxohexyl) phthalate (MEHHP) is a major oxidative metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Monitoring MEHHP in biological matrices such as urine is a key method for assessing human exposure to DEHP, which has been linked to various health concerns. Accurate quantification of MEHHP is crucial for toxicological studies and human biomonitoring. The use of a stable isotope-labeled internal standard, such as rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 (rac MEHHP-d4), is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2][3] This application note provides a detailed protocol for the quantification of MEHHP in human urine using rac MEHHP-d4 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Method

The method described herein involves enzymatic hydrolysis of conjugated MEHHP in urine, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The extracts are then analyzed by LC-MS/MS in negative ion mode using multiple reaction monitoring (MRM). rac MEHHP-d4 is added to all samples, calibrators, and quality controls to ensure accurate quantification.

Quantitative Data

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of MEHHP using its deuterated internal standard.

ParameterAnalyte (MEHHP)Internal Standard (rac MEHHP-d4)
Precursor Ion (Q1) (m/z) 291.0297.0
Product Ion (Q3) (m/z) 121.0125.0
Declustering Potential (DP) (V) -95-100
Collision Energy (CE) (V) -22-26
Retention Time (min) ~9.4~9.1
Limit of Detection (LOD) 0.1 - 1.0 ng/mLN/A
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mLN/A

Note: The exact retention times and instrument parameters may vary depending on the specific LC-MS/MS system, column, and mobile phase conditions used. The provided values are based on typical findings in published literature.[4][5]

Experimental Protocols

Materials and Reagents
  • rac Mono(2-ethyl-5-oxohexyl) Phthalate (MEHHP) analytical standard

  • rac this compound (rac MEHHP-d4) internal standard

  • β-glucuronidase from E. coli

  • Ammonium acetate

  • Formic acid

  • HPLC-grade methanol, acetonitrile, and water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Human urine samples

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of MEHHP and rac MEHHP-d4 in methanol.

  • Working Standard Solutions: Serially dilute the MEHHP primary stock solution with methanol:water (50:50) to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the rac MEHHP-d4 primary stock solution with methanol:water (50:50).

Sample Preparation
  • Sample Thawing: Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Enzymatic Hydrolysis:

    • To 1 mL of urine sample, add 50 µL of the rac MEHHP-d4 internal standard spiking solution (100 ng/mL).

    • Add 250 µL of 1 M ammonium acetate buffer (pH 6.5).

    • Add 10 µL of β-glucuronidase solution.

    • Vortex and incubate at 37°C for 2 hours to deconjugate the MEHHP-glucuronide.[6]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transitions listed in the quantitative data table.

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample 1. Urine Sample (1 mL) Spike 2. Spike with rac MEHHP-d4 Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 37°C) Spike->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution 5. Elution SPE->Elution Evaporation 6. Evaporation & Reconstitution Elution->Evaporation LC_MS 7. LC-MS/MS Analysis (C18 Column, ESI Negative) Evaporation->LC_MS Data_Acquisition 8. Data Acquisition (MRM) LC_MS->Data_Acquisition Quantification 9. Quantification (Internal Standard Method) Data_Acquisition->Quantification Result MEHHP Concentration (ng/mL) Quantification->Result

Caption: Workflow for the quantification of MEHHP in urine.

Signaling Pathway/Logical Relationship Diagram

The use of an internal standard is a critical logical relationship in this analytical method to ensure accuracy. The following diagram illustrates this principle.

G cluster_analyte Analyte cluster_is Internal Standard cluster_ratio Ratio Calculation cluster_calibration Calibration cluster_quantification Quantification Analyte_Signal MEHHP Signal Signal_Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Signal_Ratio IS_Signal rac MEHHP-d4 Signal IS_Signal->Signal_Ratio Calibration_Curve Calibration Curve Signal_Ratio->Calibration_Curve Final_Concentration Final MEHHP Concentration Calibration_Curve->Final_Concentration

Caption: Principle of internal standard quantification.

Conclusion

This application note provides a robust and reliable method for the quantification of the DEHP metabolite, rac Mono(2-ethyl-5-oxohexyl) phthalate, in human urine. The use of the deuterated internal standard, rac this compound, coupled with LC-MS/MS analysis, ensures high accuracy and precision, making this protocol suitable for large-scale biomonitoring studies and toxicological research.

References

Application Note: Quantification of Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP) in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analytical method for the quantification of mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) in human urine. MEOHP is a key oxidative metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.[1] Measuring urinary MEOHP is a reliable method for assessing human exposure to DEHP, as its levels are typically higher than the primary metabolite, MEHP, and it is less susceptible to sample contamination.[1][2] The protocol herein describes a robust and sensitive method employing enzymatic deconjugation, solid-phase extraction (SPE), and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3][4][5] This method is suitable for human biomonitoring studies and clinical research.

DEHP Metabolic Pathway

Di(2-ethylhexyl) phthalate (DEHP) is metabolized in the body through a series of reactions. Initially, it is hydrolyzed to its monoester, mono(2-ethylhexyl) phthalate (MEHP). MEHP, which is considered biologically active, is then further oxidized to more hydrophilic metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP).[6][7] These secondary metabolites, along with others like mono(2-ethyl-5-carboxypentyl) phthalate (MECPP), are the primary forms excreted in urine, often as glucuronide conjugates.[6][7] Therefore, quantifying these oxidative metabolites provides a comprehensive picture of DEHP exposure.[1]

DEHP_Metabolism cluster_oxidative DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis Oxidative_Metabolites Oxidative Metabolites MEHP->Oxidative_Metabolites Oxidation (ω-1) MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) Oxidative_Metabolites->MEHHP MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) Oxidative_Metabolites->MEOHP MECPP Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) MEHHP->MECPP Oxidation Excretion Urinary Excretion (Glucuronidated Conjugates) MEHHP->Excretion MEOHP->MECPP Oxidation MEOHP->Excretion MECPP->Excretion

Diagram 1: Metabolic pathway of DEHP to MEOHP and other key urinary metabolites.

Experimental Protocol

This protocol is based on methods established by the Centers for Disease Control and Prevention (CDC) and other published studies.[4][8][9] It involves the enzymatic removal of the glucuronide group, followed by purification and concentration using solid-phase extraction, and subsequent analysis by LC-MS/MS.

Materials and Reagents
  • Standards: MEOHP, ¹³C₄-labeled MEOHP (Internal Standard), and β-glucuronidase (from E. coli or Helix pomatia).[8][9]

  • Solvents: Acetonitrile, Methanol, Ethyl Acetate (HPLC grade or higher).

  • Buffers: Ammonium acetate, Formic acid, Phosphoric acid.

  • Water: Deionized water (18 MΩ·cm).

  • SPE Cartridges: Reversed-phase polymeric sorbent (e.g., Agilent Bond Elute Nexus, 60 mg, 3 ml).[8][9]

Sample Preparation
  • Sample Thawing: Thaw frozen urine samples to room temperature. Vortex briefly to ensure homogeneity.

  • Aliquoting: Transfer 1.0 mL of urine into a clean polypropylene tube.

  • Internal Standard Spiking: Add an internal standard solution (e.g., ¹³C-labeled MEOHP) to each sample, quality control (QC), and standard calibration point.

  • Enzymatic Deconjugation:

    • Add 0.5 mL of ammonium acetate buffer (1 M, pH 6.5).

    • Add 10 µL of β-glucuronidase enzyme solution.[8]

    • Vortex and incubate the samples at 37°C for 2-4 hours to hydrolyze the glucuronidated metabolites.[9]

  • Stopping the Reaction: After incubation, stop the enzymatic reaction by adding an acid, such as phosphoric acid.[6]

Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of acetonitrile followed by 1 mL of phosphate buffer.[8]

  • Sample Loading: Load the entire prepared urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 4 mL of 0.1 M formic acid, followed by 2 mL of deionized water to remove interferences.[8]

  • Drying: Dry the cartridge thoroughly under a vacuum for 10-15 minutes.

  • Elution: Elute the analytes from the cartridge with 1 mL of acetonitrile followed by 1 mL of ethyl acetate into a clean collection tube.[8][10]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 55°C. Reconstitute the residue in 200 µL of mobile phase (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.[10]

Analytical Workflow

The overall analytical process follows a sequential and robust workflow designed for high throughput and accuracy, which can be manual or automated.[4][11]

MEOHP_Quantification_Workflow cluster_prep Sample Preparation cluster_extract Solid-Phase Extraction (SPE) cluster_analysis Analysis & Data Processing Sample 1. Urine Sample (1 mL) Spike 2. Add ¹³C-MEOHP (Internal Standard) Sample->Spike Deconjugate 3. Enzymatic Deconjugation (β-glucuronidase, 37°C) Spike->Deconjugate Load 4. Load onto SPE Cartridge Deconjugate->Load Wash 5. Wash Interferences Load->Wash Elute 6. Elute MEOHP Wash->Elute Reconstitute 7. Evaporate & Reconstitute Elute->Reconstitute LCMS 8. HPLC-MS/MS Analysis Reconstitute->LCMS Quant 9. Quantification (Isotope Dilution) LCMS->Quant Result 10. Final Concentration (ng/mL) Quant->Result

Diagram 2: Experimental workflow for the quantification of MEOHP in urine.

LC-MS/MS Parameters and Performance

High-performance liquid chromatography coupled with tandem mass spectrometry is the gold standard for quantifying MEOHP due to its high selectivity and sensitivity.[12] Isotope dilution is used for accurate quantification by correcting for matrix effects and variations in extraction recovery.[5]

Table 1: Example LC-MS/MS Parameters

Parameter Setting
Chromatography
HPLC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 10 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Negative
Analysis Mode Multiple Reaction Monitoring (MRM)
MEOHP Transition Precursor Ion (m/z) → Product Ion (m/z)
¹³C-MEOHP Transition Precursor Ion (m/z) → Product Ion (m/z)

Note: Specific m/z transitions for MEOHP and its internal standard should be optimized for the instrument in use.

Quantitative Data and Method Validation

The method should be validated for linearity, accuracy, precision, and sensitivity. The limits of detection (LOD) are typically in the low ng/mL range, making this method suitable for general population exposure assessment.[11]

Table 2: Method Performance Characteristics

Parameter Typical Value Reference
Limit of Detection (LOD) 0.1 - 1.0 ng/mL [9][13]
Limit of Quantification (LOQ) 0.3 - 1.0 ng/mL [14]
Inter-day Precision (RSD) < 15% [14][15]
Accuracy (Recovery) 80 - 120% [9]

| Linearity (R²) | > 0.99 |[5] |

Table 3: Reported Urinary MEOHP Concentrations in Adult Populations

Population / Study Geometric Mean (ng/mL) 95th Percentile (ng/mL)
NHANES 2005-2006 (Adults) 18.4 141.0
Generation R Study (Pregnant Women) 14.3 113.0
Taiwanese Children Cohort 9.39 (µg/g creatinine) -
NICU Infants (High Exposure) 598 906

Concentrations can vary significantly based on age, sex, geography, and exposure sources.[16][17] Data from CDC and other cohort studies.[17][18][19]

Conclusion

The described analytical method using enzymatic hydrolysis followed by SPE and LC-MS/MS provides a reliable, sensitive, and specific approach for quantifying MEOHP in human urine.[4][5] This protocol serves as a robust foundation for researchers in environmental health, toxicology, and drug development to accurately assess human exposure to the ubiquitous plasticizer DEHP. The measurement of MEOHP, alongside other oxidative metabolites, is crucial for understanding the full scope of DEHP exposure and its potential health implications.[1]

References

Application Notes: Protocol for Using MEOHP-d4 in Human Biomonitoring of DEHP Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) is a key oxidative metabolite of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.[1][2] Human biomonitoring of MEOHP in urine is a reliable method for assessing exposure to DEHP.[2][3] Due to its structural similarity to the native analyte, deuterated MEOHP (MEOHP-d4) is an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry, correcting for matrix effects and variations in sample preparation.[4][5] This document provides a detailed protocol for the use of MEOHP-d4 in the analysis of MEOHP in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Method Performance

The following table summarizes typical quantitative parameters for the analysis of MEOHP and other DEHP metabolites using LC-MS/MS with deuterated internal standards.

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Extraction Recovery (%)
MEOHP0.1 - 1.2[6][7][8]0.48 - 2.6[5][8]< 8%[5]< 12%[5]> 90%[5]
MEHHP0.05 - 1.6[6][7]0.24 - 2.6[5][8]< 8%[5]< 12%[5]> 90%[5]
MEHP0.2 - 1.2[6][7][9]0.58 - 5.0[8][10]< 8%[5]< 12%[5]> 90%[5]
5cx-MEPP0.05[7]1.2 - 2.6[5]< 8%[5]< 12%[5]> 90%[5]
2cx-MMHP-1.2 - 2.6[5]< 8%[5]< 12%[5]> 90%[5]

Experimental Protocol: Quantification of MEOHP in Human Urine

This protocol describes the analysis of MEOHP in human urine using MEOHP-d4 as an internal standard, followed by LC-MS/MS detection.

1. Materials and Reagents

  • Standards: MEOHP, MEOHP-d4, and other phthalate metabolite standards.

  • Enzyme: β-glucuronidase (from E. coli or Helix pomatia).[5][11]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid, Ethyl Acetate.[5]

  • Buffers: Ammonium acetate.

  • Solid-Phase Extraction (SPE) Cartridges: C18 or equivalent.[5][12]

  • Urine Samples: Collected and stored at -20°C or below until analysis.

2. Standard and Internal Standard Preparation

  • Prepare individual stock solutions of MEOHP and MEOHP-d4 in methanol or acetonitrile (e.g., at 1 mg/mL).

  • Prepare a working internal standard solution of MEOHP-d4 at a suitable concentration (e.g., 50 ng/mL) in acetonitrile.[11]

  • Prepare a series of calibration standards by spiking control urine with known concentrations of MEOHP.

3. Sample Preparation

  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • Pipette 0.5 mL of urine into a glass tube.[11]

  • Spike each sample, including calibration standards and quality controls, with a fixed volume (e.g., 25 µL) of the MEOHP-d4 internal standard working solution.[11]

  • Add 200 µL of 1.0 M ammonium acetate buffer (pH adjusted to 4.5 with acetic acid).[11]

  • Add 25 µL of β-glucuronidase enzyme solution.[11]

  • Vortex the samples and incubate at 37°C for at least 90 minutes to ensure complete hydrolysis of the glucuronidated metabolites.

  • After incubation, perform an extraction. A common method is acidic extraction with ethyl acetate.[5] Alternatively, an automated solid-phase extraction (SPE) can be used for cleanup and concentration.[12]

  • Evaporate the extracted solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 x 3.0 mm, 4 µm).[13]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.6 mL/min.[5]

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for phthalate metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor to product ion transitions for MEOHP and MEOHP-d4 need to be optimized on the specific instrument.

5. Data Analysis and Quantification

  • Integrate the peak areas for the specific MRM transitions of MEOHP and MEOHP-d4.

  • Calculate the response ratio of the analyte (MEOHP) to the internal standard (MEOHP-d4).

  • Construct a calibration curve by plotting the response ratios of the calibration standards against their known concentrations.

  • Determine the concentration of MEOHP in the unknown samples by interpolating their response ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_output Output urine_sample 0.5 mL Urine Sample add_is Spike with MEOHP-d4 Internal Standard urine_sample->add_is add_buffer Add Ammonium Acetate Buffer (pH 4.5) add_is->add_buffer add_enzyme Add β-glucuronidase add_buffer->add_enzyme hydrolysis Incubate at 37°C (Enzymatic Hydrolysis) add_enzyme->hydrolysis extraction Extraction (e.g., Ethyl Acetate or SPE) hydrolysis->extraction dry_down Evaporate to Dryness extraction->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_ms_ms LC-MS/MS Analysis (C18 Column, ESI-) reconstitute->lc_ms_ms Inject Sample data_processing Data Processing (Peak Integration) lc_ms_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification result MEOHP Concentration (ng/mL) quantification->result

Caption: Workflow for MEOHP analysis in urine using MEOHP-d4.

signaling_pathway DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis Glucuronidation Glucuronidation MEHP->Glucuronidation Oxidation Oxidative Metabolism (ω and ω-1 hydroxylation) MEHP->Oxidation MEHP_Glucuronide MEHP-Glucuronide Glucuronidation->MEHP_Glucuronide Excretion Urinary Excretion MEHP_Glucuronide->Excretion MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) Oxidation->MEHHP MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) MEHHP->MEOHP Oxidation MEHHP->Excretion MEOHP->Excretion

Caption: Simplified metabolic pathway of DEHP in humans.

References

Application Note: High-Sensitivity Analysis of Phthalate Metabolites in Urine using Isotope Dilution LC-MS/MS with MEOHP-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalates are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers[1][2]. Human exposure is ubiquitous due to the leaching of these compounds from consumer products, food packaging, and medical devices[1][3]. Growing evidence links phthalate exposure to adverse health effects, including endocrine disruption and reproductive or developmental toxicity[3][4].

Biomonitoring of phthalate metabolites in urine is the preferred method for assessing human exposure because it is non-invasive and reflects recent exposure[5]. Phthalate diesters are rapidly metabolized in the body to their corresponding monoesters and subsequent oxidative metabolites, which are then excreted in urine, often as glucuronide conjugates[5][6].

Accurate quantification of these metabolites is challenging due to their low concentrations and potential for background contamination[7][8]. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges[9]. This technique involves spiking samples with a known amount of a stable isotope-labeled internal standard, such as Mono-(2-ethyl-5-oxohexyl) phthalate-d4 (MEOHP-d4)[10]. MEOHP is a key oxidative metabolite of the common phthalate Di(2-ethylhexyl) phthalate (DEHP)[6][10]. The deuterated standard co-elutes with the native analyte and corrects for variability during sample preparation and instrumental analysis, ensuring high accuracy and precision[9].

This application note provides a detailed protocol for the preparation of human urine samples for the analysis of phthalate metabolites using an enzymatic hydrolysis, solid-phase extraction (SPE), and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Di(2-ethylhexyl) Phthalate (DEHP)

The metabolic conversion of the parent compound DEHP into its primary and secondary oxidative metabolites is a key process for assessing exposure. The following diagram illustrates this pathway.

Metabolism cluster_oxidative Oxidative Metabolites DEHP DEHP (Parent Compound) MEHP MEHP (Primary Metabolite) DEHP->MEHP Hydrolysis MEHHP MEHHP MEHP->MEHHP Oxidation MEOHP MEOHP MEHHP->MEOHP Oxidation MECPP MECPP MEOHP->MECPP Oxidation

Caption: Metabolic pathway of DEHP to its primary and oxidative metabolites.

Experimental Protocols

3.1. Materials and Reagents

  • Standards: Analytical standards of phthalate metabolites (e.g., MEHP, MEHHP, MEOHP, MECPP, MEP, MBP) and deuterated internal standards, including MEOHP-d4, MEHHP-d4, and ¹³C-labeled standards[2][11].

  • Solvents: LC-MS grade acetonitrile, methanol, and water[11].

  • Reagents: Ammonium acetate, formic acid, and β-glucuronidase (from E. coli)[12].

  • Supplies: Glass tubes (to avoid plastic contamination), volumetric flasks, pipettes, SPE cartridges (e.g., C18 or RP-8)[1][13], and autosampler vials.

3.2. Standard Solution Preparation

  • Stock Solutions: Prepare individual stock solutions of each native phthalate metabolite and each deuterated internal standard at a concentration of 1 mg/mL in acetonitrile[14]. Store at -20°C[11].

  • Working Solutions: Create intermediate mixed standard solutions by diluting the stock solutions in acetonitrile. Prepare a separate mixed internal standard (IS) solution containing MEOHP-d4 and other relevant labeled standards.

  • Calibration Curve: Prepare a series of calibration standards by spiking the working standard mixture into a blank matrix (e.g., phthalate-free water or pooled urine) to achieve a concentration range of approximately 0.1 to 100 ng/mL[11]. Fortify each calibration level with a constant concentration of the IS mixture.

3.3. Sample Preparation Workflow

The following diagram outlines the complete sample preparation workflow from urine collection to analysis.

Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Sample 1. Urine Sample (0.1 - 1.0 mL) Spike 2. Spike with IS Mix (incl. MEOHP-d4) Enzyme 3. Add Buffer & β-glucuronidase Incubate 4. Incubate (37°C for 90 min) Load 5. Load Sample Incubate->Load Wash 6. Wash Column (e.g., 0.1 M Formic Acid) Elute 7. Elute Analytes (e.g., Acetonitrile) Evap 8. Evaporate to Dryness (under Nitrogen) Elute->Evap Recon 9. Reconstitute (ACN/Water) Analysis 10. LC-MS/MS Analysis Recon->Analysis

Caption: Experimental workflow for phthalate metabolite sample preparation.

3.4. Detailed Sample Preparation Protocol

  • Sample Aliquoting: Thaw frozen urine samples and vortex to homogenize. Transfer a 950 µL aliquot of urine into a clean glass tube[12].

  • Internal Standard Spiking: Add 50 µL of the mixed internal standard solution (containing MEOHP-d4 and others) to each urine sample[12].

  • Enzymatic Hydrolysis (Deconjugation): To deconjugate the glucuronidated metabolites, add 245 µL of 1 M ammonium acetate buffer (pH 6.5) and 5 µL of β-glucuronidase enzyme solution[12]. Vortex the mixture.

  • Incubation: Incubate the samples in a shaking water bath at 37°C for 90 minutes[12][13]. After incubation, centrifuge the samples to pellet any precipitate[13].

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an SPE cartridge by passing methanol followed by LC-MS grade water.

    • Loading: Load the supernatant from the incubated sample onto the conditioned SPE cartridge[12].

    • Washing: Wash the cartridge with 2 mL of 0.1 M formic acid to remove polar interferences, followed by a water wash[12]. Dry the cartridge under negative pressure[12].

    • Elution: Elute the target phthalate metabolites with an organic solvent such as acetonitrile or ethyl acetate[12].

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 55°C[12]. Reconstitute the dry residue in 200 µL of a suitable mobile phase, such as a 1:9 (v/v) acetonitrile-water mixture, for analysis[12].

Quantitative Data and Method Performance

The use of deuterated internal standards and LC-MS/MS provides a highly sensitive and robust method for the quantification of phthalate metabolites. The following table summarizes typical performance characteristics reported in the literature for similar methods.

Table 1: Typical Method Performance for Phthalate Metabolite Analysis in Urine

Metabolite Limit of Detection (LOD) (ng/mL) Limit of Quantitation (LOQ) (ng/mL) Recovery (%) Precision (RSD %)
MEHP 0.2 - 0.67[14][15] 0.58 - 1.05[14][15] 72 - 130[14] < 15%[1]
MEHHP 0.11 - 0.30[13][14][15] 0.24 - 1.00[11][15] 85 - 124[14] < 10%[13][16]
MEOHP 0.18 - 0.40 [13][14][15] 0.48 - 1.00 [11][15] 72 - 110 [14] < 10% [13][16]
MECPP 0.05 - 0.15[17] 0.25 - 1.00[11] ~100%[13][16] < 10%[13][16]
MBP 0.08 - 0.11[13][14] 0.25 - 1.00[11] 96 - 137[14] < 15%[1]

| MEP | 0.10 - 0.20[17] | 0.25 - 1.00[11] | ~100%[13][16] | < 15%[1] |

Note: Values are compiled from multiple sources and represent a typical range for high-sensitivity methods.

LC-MS/MS Parameters

Analysis is typically performed on a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatography: A C18 reversed-phase column is commonly used for separation[1][13].

  • Ionization: Electrospray ionization (ESI) in negative mode is effective for detecting phthalate monoesters[14].

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard[1][12].

Table 2: Example MRM Transitions for DEHP Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z)
MEHP 277 134
¹³C₄-MEHP 281 137
MEHHP 293 121
MEOHP 291 121
MEOHP-d4 295 124

(Data derived from reference[14])

Conclusion

This application note details a robust and reliable method for the preparation and analysis of phthalate metabolites in human urine. The protocol, which incorporates enzymatic hydrolysis and solid-phase extraction, is optimized for high-sensitivity analysis. The use of deuterated internal standards like MEOHP-d4 is critical for achieving accurate and precise quantification by correcting for matrix effects and procedural losses. This LC-MS/MS method is well-suited for large-scale epidemiological studies and for providing valuable data to researchers and professionals in environmental health and drug development.

References

Application Note: Quantification of Di(2-ethylhexyl) Phthalate (DEHP) Exposure Using MEOHP-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer in a variety of consumer and industrial products.[1] Human exposure to DEHP is a significant concern due to its potential endocrine-disrupting properties and other adverse health effects.[2][3] Biomonitoring of DEHP exposure is crucial for assessing human health risks. The measurement of urinary metabolites of DEHP is the preferred method for exposure assessment.[4] After entering the body, DEHP is metabolized into several compounds, including mono(2-ethyl-5-oxohexyl) phthalate (MEOHP).[5][6][7] MEOHP, along with other oxidized metabolites like mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), are considered more sensitive and specific biomarkers of DEHP exposure than the primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), because their concentrations in urine are typically higher and they are not susceptible to contamination from the parent compound during sample handling.[8][9][10][11][12]

Accurate quantification of MEOHP is achieved through isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard. This application note details the use of mono(2-ethyl-5-oxohexyl) phthalate-d4 (MEOHP-d4) for the precise and accurate quantification of DEHP exposure by analyzing its metabolite, MEOHP, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The methodology is based on the principle of isotope dilution. A known amount of the isotopically labeled internal standard, MEOHP-d4, is added to the urine sample. This standard behaves chemically and physically identically to the endogenous MEOHP analyte throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled internal standard using LC-MS/MS, any variations in extraction efficiency, matrix effects, or instrument response are corrected for, leading to highly accurate and precise quantification.

DEHP Metabolic Pathway

DEHP is initially hydrolyzed to its primary metabolite, MEHP. MEHP is then further oxidized in the liver to form several secondary metabolites, including MEOHP and MEHHP.[6][10] These metabolites are then conjugated, primarily with glucuronic acid, and excreted in the urine.[8] The quantification of these oxidized metabolites provides a reliable measure of DEHP exposure.

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) MEHP->MEOHP Oxidation MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) MEHP->MEHHP Oxidation Other_Metabolites Other Oxidized Metabolites MEHP->Other_Metabolites Oxidation Conjugation Glucuronidation MEOHP->Conjugation MEHHP->Conjugation Other_Metabolites->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of DEHP in humans.

Experimental Protocol

This protocol outlines a typical procedure for the quantification of MEOHP in human urine using MEOHP-d4 as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents
  • MEOHP certified reference standard

  • MEOHP-d4 certified internal standard solution

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • β-glucuronidase from E. coli

  • Ammonium acetate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Phosphate buffer (pH 6.5)

  • Human urine samples

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • pH meter

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • Nitrogen evaporator

Sample Preparation Workflow

Sample_Prep_Workflow start Start: Urine Sample add_is Add MEOHP-d4 Internal Standard start->add_is add_buffer Add Phosphate Buffer (pH 6.5) add_is->add_buffer enzymatic_hydrolysis Add β-glucuronidase Incubate at 37°C add_buffer->enzymatic_hydrolysis spe Solid-Phase Extraction (SPE) enzymatic_hydrolysis->spe spe_steps 1. Condition Cartridge 2. Load Sample 3. Wash Cartridge 4. Elute Analytes spe->spe_steps evaporation Evaporate Eluate to Dryness spe->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for urine sample preparation.

Detailed Procedure
  • Sample Thawing and Spiking: Thaw frozen urine samples to room temperature. Vortex each sample to ensure homogeneity. To a 1 mL aliquot of urine, add a known amount of MEOHP-d4 internal standard solution.

  • Enzymatic Deconjugation: Add 500 µL of phosphate buffer (pH 6.5) to the spiked urine sample. Add β-glucuronidase solution.[3][13] Vortex briefly and incubate the mixture at 37°C for at least 2 hours to hydrolyze the glucuronidated metabolites.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an SPE cartridge by passing methanol followed by deionized water.

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a low-organic solvent wash solution to remove interferences.

    • Elution: Elute the analytes (MEOHP and MEOHP-d4) with a suitable organic solvent, such as acetonitrile or methanol.[13]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 analytical column for the separation of MEOHP. A typical mobile phase consists of a gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both MEOHP and MEOHP-d4.

Data Presentation

The following tables summarize typical quantitative data for the analysis of DEHP metabolites in urine. These values can vary depending on the specific instrumentation and laboratory conditions.

Table 1: Typical LC-MS/MS Parameters for MEOHP and MEOHP-d4

ParameterMEOHPMEOHP-d4
Precursor Ion (m/z)[Value to be determined empirically][Value to be determined empirically]
Product Ion (m/z)[Value to be determined empirically][Value to be determined empirically]
Collision Energy (eV)[Value to be determined empirically][Value to be determined empirically]
Retention Time (min)[Value to be determined empirically][Value to be determined empirically]

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Table 2: Summary of Quantitative Data from Literature

ParameterReported RangeReference
Limit of Detection (LOD)0.11 - 0.28 ng/mL[14][15]
Limit of Quantification (LOQ)0.24 - 2.6 ng/mL[3][15]
Recovery55 - 109%[15]
Inter-day Precision (%RSD)< 12%[3]
Intra-day Precision (%RSD)< 10%[14]

Conclusion

The use of MEOHP-d4 as an internal standard in an isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate approach for the quantification of DEHP exposure through the analysis of its urinary metabolite, MEOHP. This methodology is well-suited for large-scale biomonitoring studies and is essential for researchers, scientists, and drug development professionals investigating the pharmacokinetics and potential health effects of DEHP. The detailed protocol and summarized data presented in this application note serve as a valuable resource for the implementation of this analytical technique.

References

Application Notes and Protocols: Stability of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 (MEOHP-d4) is a deuterated stable isotope-labeled internal standard for rac Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP). MEOHP is a secondary, oxidized metabolite of the common plasticizer di(2-ethylhexyl) phthalate (DEHP).[1] Accurate quantification of MEOHP in biological samples is crucial for human biomonitoring studies assessing DEHP exposure. The reliability of such quantitative analysis heavily depends on the stability of the deuterated internal standard in the solutions used for calibration and sample preparation. These application notes provide a comprehensive protocol for evaluating the stability of MEOHP-d4 in solution to ensure data accuracy and integrity in research and clinical settings. While specific stability data for MEOHP-d4 in various organic solvents is not extensively published, this document outlines a robust methodology based on established principles of stability testing for analytical standards and related phthalate metabolites.

Data Presentation: Stability Assessment

To ensure accurate and reliable quantification, the stability of MEOHP-d4 should be systematically evaluated. The following tables provide a template for recording and summarizing the stability data.

Table 1: Short-Term Stability of MEOHP-d4 in Solution

Storage ConditionTime Point (hours)Concentration (µg/mL)% of Initial ConcentrationObservations
Room Temperature (25°C ± 2°C) 0100%
2
4
8
12
24
Refrigerated (4°C ± 2°C) 0100%
24
48
72

Table 2: Long-Term Stability of MEOHP-d4 in Solution

Storage ConditionTime Point (months)Concentration (µg/mL)% of Initial ConcentrationObservations
Refrigerated (4°C ± 2°C) 0100%
1
3
6
Frozen (-20°C ± 5°C) 0100%
1
3
6
12

Table 3: Freeze-Thaw Stability of MEOHP-d4 in Solution

Freeze-Thaw CycleConcentration (µg/mL)% of Initial ConcentrationObservations
Initial (Cycle 0)100%
Cycle 1
Cycle 2
Cycle 3

Experimental Protocols

The following protocols are designed to assess the stability of MEOHP-d4 in a selected solvent (e.g., acetonitrile, methanol, or as supplied in MTBE). These protocols are based on general guidelines for stability testing of pharmaceutical products and analytical standards.[2][3][4][5][6]

1. Preparation of Stock and Working Solutions

  • Objective: To prepare accurate and precise solutions of MEOHP-d4 for stability testing.

  • Materials:

    • rac this compound (neat or in solution)

    • High-purity solvent (e.g., LC-MS grade acetonitrile or methanol)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Calibrated pipettes

  • Protocol:

    • Stock Solution Preparation:

      • If starting with a neat standard, accurately weigh a suitable amount of MEOHP-d4 and dissolve it in a known volume of the selected solvent in a volumetric flask to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

      • If using a pre-made solution (e.g., 100 µg/mL in MTBE), this can serve as the stock solution.[7]

    • Working Solution Preparation:

      • Perform serial dilutions of the stock solution with the chosen solvent to prepare working solutions at a concentration relevant to the analytical assay (e.g., 1 µg/mL).

    • Initial Analysis (Time 0):

      • Immediately after preparation, analyze the working solution using a validated analytical method (e.g., LC-MS/MS) to determine the initial concentration. This will serve as the baseline for all subsequent stability assessments.

2. Stability Testing Methodology

  • Objective: To evaluate the stability of MEOHP-d4 under various storage conditions over time.

  • Protocol:

    • Aliquot Preparation: Aliquot the working solution into multiple amber glass vials to minimize the effects of repeated sampling from a single container and to protect from light.

    • Storage Conditions:

      • Short-Term Stability: Store aliquots at room temperature (25°C ± 2°C) and under refrigeration (4°C ± 2°C).

      • Long-Term Stability: Store aliquots under refrigeration (4°C ± 2°C) and frozen (-20°C ± 5°C). Note that some suppliers recommend storing the standard at -20°C.[8]

      • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles. A typical cycle consists of freezing the sample at -20°C for at least 12 hours followed by thawing to room temperature.

    • Testing Frequency:

      • Short-Term: Analyze samples at 0, 2, 4, 8, 12, and 24 hours for room temperature stability. For refrigerated short-term stability, test at 0, 24, 48, and 72 hours.

      • Long-Term: For long-term studies, the testing frequency should be sufficient to establish the stability profile. A recommended schedule is every 3 months for the first year, and annually thereafter.[5][6]

    • Analytical Method:

      • Use a validated, stability-indicating analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to measure the concentration of MEOHP-d4 in each aliquot at the specified time points.

      • The method should be able to separate the analyte from any potential degradants.

    • Data Analysis:

      • Calculate the concentration of MEOHP-d4 at each time point.

      • Express the stability as the percentage of the initial concentration remaining.

      • The standard is considered stable if the concentration remains within a predefined acceptance criterion (e.g., 90-110% of the initial concentration).

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow prep Prepare Stock and Working Solutions of MEOHP-d4 t0_analysis Initial Analysis (Time 0) Determine Baseline Concentration prep->t0_analysis Immediate Analysis aliquot Aliquot Working Solutions into Amber Vials t0_analysis->aliquot storage_conditions Store Aliquots under Defined Conditions aliquot->storage_conditions st_storage Short-Term (Room Temp & 4°C) storage_conditions->st_storage lt_storage Long-Term (4°C & -20°C) storage_conditions->lt_storage ft_storage Freeze-Thaw Cycles (-20°C to Room Temp) storage_conditions->ft_storage analysis Analyze Samples at Scheduled Time Points (e.g., LC-MS/MS) st_storage->analysis lt_storage->analysis ft_storage->analysis data_eval Data Evaluation - Calculate Concentration - % of Initial Concentration analysis->data_eval report Generate Stability Report and Establish Expiry data_eval->report

Caption: Workflow for assessing the stability of MEOHP-d4 in solution.

Signaling Pathway of DEHP Metabolism

DEHP_Metabolism dehp Di(2-ethylhexyl) phthalate (DEHP) mehp Mono(2-ethylhexyl) phthalate (MEHP) (Primary Metabolite) dehp->mehp Hydrolysis branch mehp->branch meohp rac Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP) (Secondary Metabolite) mehhp Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) (Secondary Metabolite) meccp Other Oxidized Metabolites branch->meohp Oxidation branch->mehhp Oxidation branch->meccp Further Oxidation

Caption: Simplified metabolic pathway of DEHP to MEOHP.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of MEOHP and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) and its isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor resolution or complete co-elution of my MEOHP isomers?

A1: Poor resolution is the most common challenge in separating isomers due to their similar physicochemical properties. Several factors in your High-Performance Liquid Chromatography (HPLC) method could be the cause.

Possible Causes & Solutions:

  • Insufficient Stationary Phase Selectivity: Standard C18 columns separate primarily based on hydrophobicity, which may be too similar among isomers.

    • Solution: Employ a column with an alternative stationary phase chemistry. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are highly recommended as they introduce additional separation mechanisms like π-π interactions, which are effective for aromatic compounds.[1]

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic solvents are critical for achieving selectivity.

    • Solution 1: If using acetonitrile, try switching to methanol, or vice-versa.[1][2] The different solvent properties can alter interactions between the isomers and the stationary phase.

    • Solution 2: Systematically vary the percentage of the organic modifier in the mobile phase to find the optimal solvent strength.[2]

  • Inadequate Method Parameters: Temperature and flow rate can significantly influence resolution.

    • Solution: Conduct a temperature screening study (e.g., 25°C, 35°C, 45°C).[1] Sometimes lowering the temperature enhances differential interactions and improves resolution, while other times increasing it can alter selectivity for the better.[1]

Q2: My chromatogram shows significant peak tailing for the MEOHP isomers. What is the cause and how can I fix it?

A2: Peak tailing is often observed for phenolic compounds like MEOHP. It is typically caused by unwanted secondary interactions within the column.

Troubleshooting Peak Tailing | Possible Cause | Solution(s) | | :--- | :--- | | Secondary Interactions with Residual Silanols | The phenolic hydroxyl group can interact with active silanol groups on silica-based columns.[2] 1. Use a high-purity, end-capped column to minimize available silanol groups.[2][3] 2. Lower the mobile phase pH to 2.5-3.5 to suppress the ionization of the silanol groups.[2] 3. Add a competing base, like triethylamine (TEA), in low concentrations to the mobile phase to block the active sites.[3] | | Column Overload | Injecting too much sample can lead to asymmetrical, tailing peaks.[2] | 1. Reduce the injection volume. 2. Dilute the sample before injection.[2] | | Metal Chelation | The analyte may be interacting with trace metals in the stationary phase or system hardware. | 1. Use a column with low metal content. 2. Add a chelating agent like EDTA to the mobile phase.[3] |

Q3: I am experiencing shifting or inconsistent retention times between injections. What could be the problem?

A3: Drifting retention times compromise the reliability and reproducibility of your analytical method. The issue usually stems from a lack of stability in the chromatographic system.

Possible Causes & Solutions:

  • Inconsistent Mobile Phase Preparation: Minor variations in solvent ratios or pH can cause significant shifts.

    • Solution: Ensure the mobile phase is prepared accurately and consistently. Using a buffer is crucial to maintain a stable pH.[2]

  • Column Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Always use a column oven to maintain a constant and consistent temperature throughout the analysis.[2]

  • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection.

    • Solution: Ensure an adequate equilibration period between runs, typically 5-10 column volumes.[4]

Below is a diagram illustrating the key factors that contribute to stable retention times.

HPLC_Method_Development HPLC Method Development Workflow start Start: Define Separation Goal (MEOHP Isomers) col_select 1. Select Column (e.g., Phenyl-Hexyl) start->col_select scout 2. Run Scouting Gradients (ACN & MeOH) col_select->scout eval_scout 3. Evaluate Results (Peak Shape, Initial Separation) scout->eval_scout optimize 4. Optimize Gradient (Shallow Gradient) eval_scout->optimize Promising Selectivity fail Re-evaluate Column/ Mobile Phase Choice eval_scout->fail No Separation eval_opt 5. Resolution > 1.5? optimize->eval_opt temp_ph 6. Optimize Temperature / pH eval_opt->temp_ph No end End: Method Validated eval_opt->end Yes eval_final 7. Resolution > 1.5? temp_ph->eval_final eval_final->end Yes eval_final->fail No fail->col_select

References

Technical Support Center: Analysis of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 (MEOHP-d4) as an internal standard in the analysis of its non-labeled counterpart, MEOHP, in human urine samples. MEOHP is a secondary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP) and is a key biomarker for assessing human exposure to DEHP.[1][2] The use of a deuterated internal standard like MEOHP-d4 is crucial for accurate quantification, as it helps to correct for variations in sample preparation and, most importantly, for matrix effects inherent to complex biological samples like urine.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using MEOHP-d4 in urine analysis?

A1: MEOHP-d4 is a stable isotope-labeled internal standard (SIL-IS) used in quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the native MEOHP analyte. By adding a known amount of MEOHP-d4 to each urine sample at the beginning of the sample preparation process, it experiences similar losses during extraction and, critically, similar ionization suppression or enhancement effects in the mass spectrometer's ion source.[5] This allows for accurate correction of the native analyte's signal, leading to more reliable and reproducible quantification. The use of SIL-IS is considered the gold standard for compensating for matrix effects.[5]

Q2: What are matrix effects and why are they a concern in urine analysis?

A2: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting compounds from the sample matrix.[4] Urine is a complex matrix containing a high and variable concentration of endogenous substances such as salts, urea, creatinine, and other organic molecules.[6] These components can interfere with the ionization of the target analyte (MEOHP) and its internal standard (MEOHP-d4) in the electrospray ionization (ESI) source of the mass spectrometer, leading to inaccurate quantification. Direct injection of diluted urine can result in highly variable and often severe signal suppression.[6]

Q3: Does MEOHP-d4 experience the same matrix effects as MEOHP?

A3: Ideally, the analyte and its deuterated internal standard co-elute and experience identical matrix effects, allowing for perfect correction. However, slight differences in chromatographic retention times due to the deuterium isotope effect can sometimes lead to differential ion suppression if they elute on a steep gradient of interfering matrix components.[5] Despite this, the use of a deuterated internal standard like MEOHP-d4 is the most effective way to compensate for the majority of matrix-induced signal variability.

Q4: What are the typical steps in a urine sample preparation protocol for MEOHP analysis?

A4: A common workflow for MEOHP analysis in urine involves the following key steps:

  • Enzymatic Hydrolysis: MEOHP is often present in urine as a glucuronide conjugate. Therefore, an initial step of enzymatic hydrolysis, typically using β-glucuronidase, is required to cleave the conjugate and measure the total MEOHP concentration.[3][7]

  • Internal Standard Spiking: A known amount of MEOHP-d4 solution is added to the urine sample before any extraction steps.

  • Sample Clean-up and Concentration: Solid-phase extraction (SPE) is a widely used technique to remove interfering matrix components and concentrate the analytes of interest.[8]

  • LC-MS/MS Analysis: The cleaned-up extract is then injected into an LC-MS/MS system for separation and detection.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE) of MEOHP from Urine

This protocol is a generalized procedure based on common methods for phthalate metabolite analysis.[3][7]

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Pipette 1 mL of urine into a clean glass tube.

    • Add 50 µL of a MEOHP-d4 internal standard solution (concentration will depend on the expected analyte levels and instrument sensitivity).

    • Add 250 µL of a 1 M ammonium acetate buffer (pH 6.5).

    • Add 10 µL of β-glucuronidase from E. coli (>200 units/mL).

    • Vortex the sample and incubate at 37°C for 90 minutes in a shaking water bath to ensure complete hydrolysis.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) sequentially with 1 mL of methanol and 1 mL of deionized water.

    • Acidify the hydrolyzed urine sample to approximately pH 3 with formic acid.

    • Load the entire sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

    • Elute the analytes with 2 mL of a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Eluate Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The matrix effect (ME) is typically evaluated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The recovery (RE) is determined by comparing the peak area of a pre-extraction spiked analyte to a post-extraction spiked analyte.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100% Recovery (%) = (Peak Area of Pre-spiked Sample / Peak Area of Post-spiked Sample) x 100%

ParameterAnalyte/Internal StandardTypical RangeReference
Matrix Effect (Ion Suppression) Phthalate Metabolites10% - 70% signal suppression (can be highly variable between different urine samples)[6]
Recovery after SPE MEOHP / MEOHP-d485% - 115%[9]
Intra-day Precision (RSD) MEOHP / MEOHP-d4< 10%[7]
Inter-day Precision (RSD) MEOHP / MEOHP-d4< 15%[7]

Note: A matrix effect value of less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. The high variability in ion suppression underscores the critical need for an internal standard like MEOHP-d4.[6]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of MEOHP and MEOHP-d4 in urine samples.

Issue 1: Low or No Signal for MEOHP and/or MEOHP-d4

  • Question: I am not seeing a signal for either my analyte or the internal standard. What could be the cause?

  • Answer:

    • LC-MS/MS System Failure: Verify the instrument is functioning correctly. Check for leaks, ensure the spray is stable, and confirm that the mass spectrometer is properly tuned.

    • Incorrect MS/MS Transitions: Double-check that the correct precursor and product ions for both MEOHP and MEOHP-d4 are entered in the acquisition method.

    • Sample Preparation Error: A critical error in the sample preparation, such as using the wrong solvent for elution from the SPE cartridge, could lead to complete loss of the analytes. Review the protocol carefully.

    • Degradation: While phthalate metabolites are generally stable in frozen urine, prolonged storage at room temperature or repeated freeze-thaw cycles could potentially lead to degradation.

Issue 2: High Variability in MEOHP-d4 Signal Between Samples

  • Question: The peak area of my internal standard (MEOHP-d4) is highly variable across my sample batch. Should I be concerned?

  • Answer:

    • Expected Variability: A certain degree of variability in the MEOHP-d4 signal is expected and is the primary reason for its use. This variability reflects differing levels of matrix suppression in each unique urine sample.[10][11] The key is that the ratio of the analyte signal to the internal standard signal should remain consistent for a given concentration.

    • Inconsistent Sample Preparation: If the variability is extreme and random, it could indicate inconsistent sample preparation, such as incomplete elution or variable reconstitution volumes. Review your pipetting and extraction techniques for consistency.

    • Differential Matrix Effects: In rare cases with highly diverse urine samples, the matrix composition may vary so significantly that it affects the analyte and internal standard slightly differently, leading to some residual variability.

Issue 3: Poor Peak Shape (Tailing or Splitting) for MEOHP and MEOHP-d4

  • Question: My chromatographic peaks for MEOHP and MEOHP-d4 are tailing or splitting. What are the possible causes and solutions?

  • Answer:

    • Column Contamination: Buildup of matrix components on the analytical column is a common cause of peak shape issues.[12][13]

      • Solution: Implement a robust column washing procedure after each batch. If the problem persists, try back-flushing the column or, if necessary, replace it. Using a guard column can help extend the life of the analytical column.[13]

    • Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including splitting.[14]

      • Solution: Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase.

    • Column Void: A void or channel in the column packing can lead to a split peak as the sample takes two different paths through the column.[14]

      • Solution: This usually indicates a damaged column that needs to be replaced.

    • Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the analytes, causing peak tailing.

      • Solution: Adjusting the mobile phase pH (e.g., adding a small amount of formic acid) can help to suppress these interactions.[12]

Issue 4: Low Recovery of MEOHP and MEOHP-d4

  • Question: My recovery for both the analyte and internal standard is consistently low. How can I improve it?

  • Answer:

    • Incomplete Enzymatic Hydrolysis: If the β-glucuronidase activity is low or the incubation time is insufficient, the conjugated MEOHP will not be fully cleaved, leading to low recovery of the target analyte.

      • Solution: Ensure the enzyme is stored correctly and has not expired. You can test the enzyme activity using a control substrate. Consider optimizing the incubation time and temperature.

    • Inefficient SPE: The choice of SPE sorbent and the elution solvent are critical for good recovery.

      • Solution: Experiment with different SPE sorbents (e.g., mixed-mode, different polymeric phases) to find the one that provides the best retention and elution for MEOHP. Ensure the elution solvent is strong enough to fully desorb the analytes from the sorbent.

    • Analyte Breakthrough During Loading: If the sample is loaded onto the SPE cartridge too quickly, or if the sorbent capacity is exceeded, the analytes may not be retained.

      • Solution: Optimize the loading flow rate and consider using a larger sorbent bed mass if you suspect capacity issues.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample 1. Urine Sample Collection spike_is 2. Spike with MEOHP-d4 urine_sample->spike_is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) spike_is->hydrolysis spe 4. Solid-Phase Extraction (SPE) hydrolysis->spe elution 5. Elution spe->elution evaporation 6. Evaporation to Dryness elution->evaporation reconstitution 7. Reconstitution evaporation->reconstitution lc_msms 8. LC-MS/MS Analysis reconstitution->lc_msms data_processing 9. Data Processing & Quantification lc_msms->data_processing

Caption: Experimental workflow for the analysis of MEOHP in urine.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions poor_peak_shape Poor Peak Shape (Tailing/Splitting) cause1 Column Contamination poor_peak_shape->cause1 cause2 Injection Solvent Mismatch poor_peak_shape->cause2 cause3 Column Void poor_peak_shape->cause3 cause4 Secondary Interactions poor_peak_shape->cause4 solution1 Wash/Replace Column Use Guard Column cause1->solution1 solution2 Match Reconstitution Solvent to Mobile Phase cause2->solution2 solution3 Replace Column cause3->solution3 solution4 Adjust Mobile Phase pH cause4->solution4

Caption: Troubleshooting logic for poor peak shape.

References

Technical Support Center: MEOHP-d4 Isotopic Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting isotopic interference when using MEOHP-d4 as an internal standard in mass spectrometry assays. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using MEOHP-d4?

Isotopic interference in mass spectrometry occurs when the isotopic signature of the analyte (MEOHP) overlaps with the signal of its deuterated internal standard (MEOHP-d4). This can lead to inaccurate quantification of the analyte. The primary causes of this interference are:

  • Contribution from the Analyte's Natural Isotopes: The analyte (MEOHP) has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁸O) that can contribute to the mass channel of the deuterated internal standard. For a d4-labeled standard, the M+4 peak of the analyte can potentially interfere with the M+0 peak of the standard.

  • Isotopic Purity of the Internal Standard: The MEOHP-d4 standard itself may contain a small percentage of non-deuterated (d0) or partially deuterated (d1, d2, d3) molecules. The d0 version of the standard will directly contribute to the analyte's signal, leading to an overestimation of the analyte's concentration.

Q2: I'm observing a higher than expected analyte signal in my blank samples containing only MEOHP-d4. What is the likely cause?

This is a strong indication of low isotopic purity of your MEOHP-d4 internal standard. The presence of the non-deuterated (d0) form of MEOHP in your internal standard solution will produce a signal at the mass-to-charge ratio (m/z) of the native analyte.

Troubleshooting Steps:

  • Consult the Certificate of Analysis (CoA): The CoA provided by the manufacturer should specify the isotopic distribution of your MEOHP-d4 standard. This will give you the percentage of d0, d1, d2, d3, and d4 species.

  • Perform an Isotopic Purity Check: If the CoA is unavailable or if you suspect degradation, you can experimentally determine the isotopic purity. A detailed protocol for this is provided below.

  • Correct for the Contribution: If the d0 contribution is significant and consistent, it may be possible to subtract the background signal from your samples. However, it is always preferable to use an internal standard with high isotopic purity.

Q3: My calibration curve is non-linear, especially at the low and high ends. Could isotopic interference be the cause?

Yes, isotopic interference can lead to non-linearity in your calibration curve.

  • At low analyte concentrations: The contribution of the d0 impurity from the MEOHP-d4 can artificially inflate the analyte signal, causing a positive bias and a non-linear response.

  • At high analyte concentrations: The natural isotopic abundance of the analyte (the M+4 peak) can contribute to the internal standard's signal, leading to a suppression of the analyte-to-internal standard ratio and a negative bias.

Troubleshooting Steps:

  • Assess Isotopic Purity: As with the previous issue, verify the isotopic purity of your MEOHP-d4.

  • Evaluate Analyte Contribution: Analyze a high-concentration standard of the native analyte to assess the contribution of its M+4 isotope to the MEOHP-d4 mass channel.

  • Optimize Chromatographic Separation: While MEOHP and MEOHP-d4 are expected to co-elute, slight differences in retention time can sometimes be achieved with high-resolution chromatography, which may help to resolve minor interferences.

  • Adjust the Concentration of the Internal Standard: Using a lower concentration of the internal standard can minimize the contribution of its d0 impurity, but it must be sufficient to provide a robust signal.

Quantitative Data Summary

The isotopic purity of a deuterated internal standard is a critical factor in preventing isotopic interference. Below is a table with representative data on the isotopic distribution for a d4-labeled standard. Note: Always refer to the Certificate of Analysis for your specific lot of MEOHP-d4 for the most accurate data.

Isotopic SpeciesAbbreviationRepresentative Abundance (%)
Non-deuteratedd0< 0.1
Mono-deuteratedd1< 0.5
Di-deuteratedd2< 1.0
Tri-deuteratedd3< 5.0
Tetra-deuteratedd4> 94.0

Experimental Protocols

Protocol 1: Assessment of MEOHP-d4 Isotopic Purity by LC-MS/MS

This protocol outlines the procedure to determine the isotopic distribution of your MEOHP-d4 internal standard.

1. Materials:

  • MEOHP-d4 internal standard

  • LC-MS grade methanol and water

  • Formic acid

  • A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

2. Sample Preparation:

  • Prepare a solution of MEOHP-d4 in methanol at a concentration of 1 µg/mL.

3. LC-MS/MS Method:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to ensure the elution of MEOHP as a sharp peak. For example, start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MS/MS Transitions: Monitor the transitions for each isotopic species of MEOHP. The exact m/z values will depend on the precursor ion (e.g., [M-H]⁻). Assuming the nominal mass of MEOHP is 294 g/mol :

    • d0 (MEOHP): e.g., 293 -> 134

    • d1: e.g., 294 -> 135

    • d2: e.g., 295 -> 136

    • d3: e.g., 296 -> 137

    • d4 (MEOHP-d4): e.g., 297 -> 138

4. Data Analysis:

  • Integrate the peak area for each of the monitored transitions.

  • Calculate the percentage of each isotopic species relative to the total peak area of all species.

Visualizations

Isotopic_Interference_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_investigation Investigation Steps cluster_solutions Solutions Problem Inaccurate Quantification (High Blanks or Non-Linearity) Cause1 Analyte's Natural Isotope Contribution Problem->Cause1 Cause2 Low Isotopic Purity of MEOHP-d4 Problem->Cause2 Investigate1 Analyze High Concentration of Native Analyte Cause1->Investigate1 Investigate2 Review Certificate of Analysis Cause2->Investigate2 Solution1 Optimize Chromatography Investigate1->Solution1 Solution2 Use Higher Mass Labeled Standard (e.g., ¹³C) Investigate1->Solution2 Investigate3 Perform Isotopic Purity Check (LC-MS/MS) Investigate2->Investigate3 If CoA is unavailable or questionable Solution3 Correct for Background Contribution Investigate3->Solution3 Solution4 Source Higher Purity Internal Standard Investigate3->Solution4

Caption: Troubleshooting workflow for isotopic interference.

Isotopic_Purity_Workflow start Start: Assess Isotopic Purity prep Prepare 1 µg/mL MEOHP-d4 Solution start->prep inject Inject into LC-MS/MS prep->inject acquire Acquire Data for d0 to d4 Transitions inject->acquire integrate Integrate Peak Areas of Each Isotopic Species acquire->integrate calculate Calculate Relative Abundance (%) integrate->calculate report Report Isotopic Distribution calculate->report

Caption: Experimental workflow for assessing isotopic purity.

Technical Support Center: Solid-Phase Extraction of MEOHP-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of MEOHP-d4 during solid-phase extraction (SPE).

Troubleshooting Guide: Enhancing MEOHP-d4 Recovery

Low or inconsistent recovery of MEOHP-d4 is a common issue in solid-phase extraction. This guide addresses specific problems in a question-and-answer format to help you optimize your experimental workflow.

Question 1: What are the most common causes of low MEOHP-d4 recovery in SPE?

Answer: Low recovery in SPE can stem from several factors throughout the extraction process.[1] The most frequent issues include:

  • Improper Sorbent Selection: Using a sorbent that does not have the appropriate retention mechanism for MEOHP-d4.

  • Suboptimal pH: The pH of the sample and solvents can significantly impact the ionization state of MEOHP-d4 and its interaction with the sorbent.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

  • Sample Breakthrough: The analyte may not be retained on the cartridge during sample loading due to high flow rates or an inappropriate sample solvent.

  • Analyte Loss During Washing: The wash solvent may be too strong, leading to the premature elution of MEOHP-d4.

Question 2: How can I choose the right sorbent for MEOHP-d4 extraction?

Answer: MEOHP-d4 is a metabolite of catecholamines and possesses both hydrophobic and polar characteristics. Therefore, a mixed-mode sorbent is often the most effective choice. Mixed-mode phases, such as those with both reversed-phase and ion-exchange functionalities, offer dual retention mechanisms, which can lead to higher selectivity and cleaner extracts.[2][3][4][5][6] Weak cation exchange (WCX) sorbents combined with a reversed-phase backbone have been shown to be effective for catecholamines and their metabolites.[7][8]

Question 3: What is the optimal pH for MEOHP-d4 retention and elution?

Answer: The pH plays a critical role in controlling the retention and elution of ionizable compounds like MEOHP-d4. For retention on a mixed-mode cation exchange sorbent, the pH of the sample should be adjusted to ensure the analyte is charged, facilitating ion-exchange interactions. Conversely, during elution, the pH should be altered to neutralize the analyte, disrupting the ionic bond and allowing for its release from the sorbent.[4][9]

Question 4: My MEOHP-d4 recovery is still low after optimizing the sorbent and pH. What should I check next?

Answer: If recovery issues persist, consider the following:

  • Flow Rate: High flow rates during sample loading can prevent efficient binding of MEOHP-d4 to the sorbent. A slower, controlled flow rate is recommended.[10]

  • Elution Solvent Strength and Volume: Ensure your elution solvent is strong enough to disrupt both the reversed-phase and ion-exchange interactions. You may need to increase the organic solvent concentration or add a modifier like an acid or base.[3][9] Also, ensure the elution volume is sufficient to elute the analyte completely.[11]

  • Washing Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes MEOHP-d4. You may need to decrease the organic content of your wash solution.[11]

  • Column Drying: Avoid letting the sorbent bed dry out between conditioning, equilibration, and sample loading steps, as this can lead to inconsistent results.[11]

Frequently Asked Questions (FAQs)

Q: Can I use a standard reversed-phase (e.g., C18) sorbent for MEOHP-d4 extraction?

A: While possible, a standard reversed-phase sorbent may not provide optimal recovery or selectivity for a polar compound like MEOHP-d4. A mixed-mode sorbent that also offers ion-exchange capabilities is generally recommended for better retention and cleaner extracts.[2][6]

Q: What are some typical elution solvents for MEOHP-d4 from a mixed-mode SPE cartridge?

A: Elution from a mixed-mode sorbent requires disrupting both retention mechanisms. This is often achieved with a mixture of a strong organic solvent (e.g., methanol or acetonitrile) and an acidic or basic modifier to neutralize the analyte. For example, a solution of methanol with a small percentage of formic acid or ammonium hydroxide can be effective.[9]

Q: How can I prevent sample matrix effects?

A: Matrix effects can be minimized by using a highly selective SPE method, such as one employing a mixed-mode sorbent.[5] Proper sample pre-treatment, including dilution and pH adjustment, is also crucial.[12] A thorough wash step during the SPE procedure will also help in removing interfering compounds.

Quantitative Data on MHPG Recovery

The following table summarizes recovery data for 3-methoxy-4-hydroxyphenylglycol (MHPG), the non-deuterated analog of MEOHP-d4.

AnalyteSPE MethodRecovery RateReference
MHPGNew solid-phase extraction procedure>97%[13]
Epinephrine, Norepinephrine, MHPGTwo-step SPE with hydrophilic-lipophilic balance cartridge>85%[13]
DopamineTwo-step SPE with hydrophilic-lipophilic balance cartridge>70%[13]

Detailed Experimental Protocol: Mixed-Mode Weak Cation Exchange SPE for Catecholamine Metabolites

This protocol is adapted from a method for the extraction of catecholamines and their metabolites from plasma and can be used as a starting point for optimizing MEOHP-d4 recovery.[8]

1. Sample Pre-treatment:

  • To 200 µL of plasma, add an appropriate volume of MEOHP-d4 internal standard.
  • Add 400 µL of 0.1 M HCl and vortex for 10 seconds.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (using a mixed-mode weak cation exchange plate):

  • Load: Load the entire supernatant onto the SPE plate.
  • Wash 1: Wash with 1 mL of 0.1 M acetic acid.
  • Wash 2: Wash with 1 mL of methanol.
  • Dry: Dry the plate under vacuum for 5 minutes.
  • Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Plasma Sample + MEOHP-d4 IS Acidification Add 0.1 M HCl Sample->Acidification Centrifugation Centrifuge Acidification->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Supernatant onto SPE Plate Supernatant->Load Wash1 Wash with 0.1 M Acetic Acid Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Dry Dry Sorbent Wash2->Dry Elute Elute with 5% NH4OH in Methanol Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for MEOHP-d4 solid-phase extraction.

Troubleshooting_Tree Start Low MEOHP-d4 Recovery CheckSorbent Is the sorbent a mixed-mode cation exchanger? Start->CheckSorbent CheckpH Is the sample pH optimized for retention? CheckSorbent->CheckpH Yes ChangeSorbent Switch to a mixed-mode cation exchange sorbent. CheckSorbent->ChangeSorbent No CheckElution Is the elution solvent strong enough? CheckpH->CheckElution Yes AdjustpH Adjust sample pH to be 2 units below the pKa of MEOHP-d4. CheckpH->AdjustpH No CheckFlowRate Is the loading flow rate slow and controlled? CheckElution->CheckFlowRate Yes ModifyElution Increase organic content or add a modifier (e.g., NH4OH) to the elution solvent. CheckElution->ModifyElution No CheckWash Is the wash solvent too strong? CheckFlowRate->CheckWash Yes AdjustFlowRate Decrease the sample loading flow rate. CheckFlowRate->AdjustFlowRate No FurtherOptimization Further optimization may be needed. Consider matrix effects. CheckWash->FurtherOptimization No ModifyWash Decrease the organic content of the wash solvent. CheckWash->ModifyWash Yes

References

reducing background contamination for phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination during phthalate analysis.

Frequently Asked Questions (FAQs)

Q1: I'm observing phthalate peaks in my blank injections. What are the most common sources of this background contamination?

Phthalate contamination is a common issue due to their ubiquitous presence in laboratory environments. The most frequent sources include:

  • Laboratory Air and Dust: Phthalates can off-gas from building materials, furniture, and equipment, settling as dust on surfaces and contaminating samples.[1][2]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates. Water from purification systems may also be a source if plastic components are used.[1]

  • Laboratory Consumables: Many common laboratory items made of plastic are significant sources of phthalate leaching. These include pipette tips, plastic vials, tubing (especially PVC), and disposable gloves (particularly vinyl gloves).[1][3]

  • Improperly Cleaned Glassware: Residual phthalates from previous experiments or cleaning agents can adhere to glassware surfaces.

  • Instrumentation: Components within analytical instruments, such as solvent lines, seals, and pump parts, can leach phthalates. The injection port of a gas chromatograph can also accumulate contamination.[1]

Q2: Which specific phthalates are most commonly detected as background contaminants?

The most frequently observed background phthalates are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), owing to their extensive use as plasticizers in many common plastics. Other commonly detected phthalates include Diisobutyl phthalate (DiBP), Benzyl butyl phthalate (BBP), and Diethyl phthalate (DEP).

Q3: Can my choice of laboratory gloves contribute to phthalate contamination?

Yes, disposable gloves can be a significant source of phthalate contamination. Polyvinyl chloride (PVC) or vinyl gloves are a major contributor as they can contain high levels of phthalate plasticizers that readily leach upon contact with solvents. Nitrile and latex gloves are generally considered safer alternatives for trace-level phthalate analysis as they contain significantly lower or negligible amounts of phthalates.

Q4: How can I minimize phthalate contamination from solvents and reagents?

To minimize contamination from your solvents and reagents, consider the following:

  • Use High-Purity Solvents: Purchase the highest grade of solvents available (e.g., LC-MS or phthalate-free grade). It is also good practice to test different brands to identify the cleanest batches.

  • Avoid Plastic Containers: Whenever feasible, use glass containers for storing and preparing all solutions and mobile phases. If plastic is unavoidable, polypropylene (PP) or polyethylene (PE) are preferable to PVC.

  • Freshly Prepare Solutions: Prepare aqueous mobile phases and buffers daily to minimize the leaching of phthalates from container walls over time.

  • Run Solvent Blanks: Regularly analyze blanks of each solvent to monitor for any background contamination.

  • Solvent Purification: For highly sensitive analyses, consider further purifying solvents by passing them through activated aluminum oxide, which can effectively remove phthalate contaminants.[2][4]

Q5: What is the best way to clean glassware for phthalate analysis?

A rigorous cleaning procedure is crucial. A simple detergent wash is often insufficient. A more thorough method involves solvent rinsing and baking. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q6: I've implemented all the standard precautions and still observe persistent background peaks. What advanced troubleshooting steps can I take?

If background contamination persists, consider these advanced measures:

  • Isolator/Trap Column: For LC-MS analysis, installing an isolator or trap column before the injector can capture phthalate contaminants from the mobile phase and pump system.[1]

  • Instrument Source Cleaning: Contaminants can accumulate in the mass spectrometer's ion source. Follow the manufacturer's guidelines for cleaning the source components.[1]

  • Dedicated Glassware and Equipment: If possible, dedicate a set of glassware and laboratory equipment solely for phthalate analysis to prevent cross-contamination.[1]

  • Environmental Isolation: Prepare standards and samples in a designated clean area, away from potential sources of phthalates like items containing PVC.[1]

Troubleshooting Guides

Issue: High Phthalate Peaks in Procedural Blanks

This indicates that contamination is being introduced during your sample preparation workflow.

Troubleshooting Workflow for High Phthalate Blanks

start High Phthalate Blank Detected step1 Isolate Contamination Source start->step1 step2 Analyze Individual Components: - Solvents - Reagents - Water step1->step2 Systematic Check step3 Test Consumables: - Pipette tips - Vials/Caps - Gloves step1->step3 step4 Evaluate Glassware Cleaning Procedure step1->step4 step5 Check Instrument Carryover (Run multiple solvent blanks) step1->step5 remediate Remediate Source: - Use phthalate-free materials - Re-clean glassware - Purify solvents step2->remediate step3->remediate step4->remediate step5->remediate end Background Contamination Reduced remediate->end

Caption: A logical workflow for troubleshooting high phthalate background.

Issue: Inconsistent or Irreproducible Phthalate Levels in Samples

This can be caused by sporadic contamination or issues with sample preparation and analysis.

Possible Causes and Solutions:

CauseSolution
Inhomogeneous Sample Matrix For solid or viscous samples, ensure thorough homogenization before taking an aliquot for extraction.
Variable Extraction Efficiency Optimize and validate your extraction method for the specific sample matrix. Ensure consistent solvent volumes, extraction times, and agitation.
Instrument Carryover Run solvent blanks between samples to check for carryover in the injection port and column. If detected, develop a robust wash method for the autosampler syringe and injection port.
Cross-Contamination Use dedicated glassware for phthalate analysis. Thoroughly clean all apparatus between samples.

Data Presentation

Table 1: Reported Leaching of Common Phthalates from Laboratory Consumables

Laboratory ConsumablePhthalate DetectedReported Leaching Level (µg/cm²)
Plastic SyringesDEHP0.36[3]
Pipette TipsDINP0.86[3]
PTFE Filter HoldersDBP2.49[3]
Regenerated Cellulose FiltersDBP0.61[3]
Cellulose Acetate FiltersDMP5.85[3]
Parafilm®DEHP0.50[3]

DEHP: Di(2-ethylhexyl) phthalate, DINP: Diisononyl phthalate, DBP: Dibutyl phthalate, DMP: Dimethyl phthalate

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis

Objective: To remove trace organic contaminants, including phthalates, from laboratory glassware.

Materials:

  • Laboratory-grade detergent

  • Tap water

  • Deionized water

  • HPLC-grade acetone

  • HPLC-grade hexane

  • Muffle furnace

  • Aluminum foil (pre-rinsed with hexane)

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware with the last solvent it contained.

  • Detergent Wash: Wash the glassware with a hot solution of a laboratory-grade detergent. Use non-abrasive brushes to scrub all surfaces.

  • Tap Water Rinse: Thoroughly rinse the glassware with hot tap water, followed by a rinse with cool tap water to remove all detergent residues.

  • Deionized Water Rinse: Rinse the glassware a minimum of three times with deionized water.

  • Solvent Rinse: Rinse the glassware with HPLC-grade acetone to remove water and residual organic compounds. Follow this with a final rinse using HPLC-grade hexane to remove any remaining non-polar contaminants.

  • Baking (for non-volumetric glassware):

    • Place the solvent-rinsed and dried glassware in a muffle furnace.

    • Heat the furnace to 400°C and bake for at least 2-4 hours.[5]

    • Allow the glassware to cool completely inside the furnace or in a clean, dust-free environment (e.g., a desiccator).

  • Storage: Immediately after cooling, cover the openings of the glassware with pre-rinsed aluminum foil and store in a clean cabinet to prevent re-contamination.[6]

Protocol 2: Preparation of a Laboratory Reagent Blank (LRB)

Objective: To assess the level of phthalate contamination originating from the laboratory environment, reagents, and the entire sample preparation process.[1]

Procedure:

  • Prepare the LRB: Using scrupulously cleaned glassware, take an aliquot of each solvent and reagent that will be used for the actual samples. The volumes should be identical to those used for sample preparation.

  • Mimic Sample Preparation: Process this LRB aliquot through every step of the sample preparation procedure. This includes any extraction, concentration, and reconstitution steps. Use the same equipment and consumables (e.g., pipette tips) as you would for a real sample.

  • Analysis: Analyze the final LRB solution using the same analytical method (e.g., GC-MS or LC-MS) and sequence as the samples.

  • Evaluation: Examine the resulting chromatogram for the presence of target phthalates. The peak areas detected in the LRB represent the background contamination level.

  • Acceptance Criteria: The level of phthalates in the LRB should be significantly lower than the reporting limit for the samples (e.g., less than 10% of the lowest calibration standard). If the blank levels are unacceptably high, the source of contamination must be investigated and eliminated before proceeding with sample analysis.

Mandatory Visualization

Workflow for Minimizing Phthalate Contamination During Sample Preparation

cluster_prep Pre-Analysis Preparation cluster_sampling Sample Handling & Extraction cluster_analysis Analysis prep1 Use Phthalate-Free Consumables (Nitrile Gloves, Glassware) prep2 Clean Glassware Rigorously (Solvent Rinse & Bake) prep1->prep2 prep3 Use High-Purity Solvents and Reagents prep2->prep3 sampling1 Work in a Clean, Dust-Free Area prep3->sampling1 sampling2 Minimize Sample Exposure to Air sampling1->sampling2 sampling3 Use Glass or PP/PE Containers sampling2->sampling3 sampling4 Process a Procedural Blank with Each Batch sampling3->sampling4 analysis1 Analyze Samples and Blanks sampling4->analysis1

References

Technical Support Center: Low-Level Detection of MEOHP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the low-level detection of mono(2-ethyl-5-oxohexyl) phthalate (MEOHP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sensitive analysis of MEOHP.

Frequently Asked Questions (FAQs)

Q1: What is MEOHP and why is its low-level detection important?

A1: Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) is a major oxidative metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP).[1][2] Monitoring MEOHP in biological matrices, such as urine, is a reliable way to assess human exposure to DEHP.[1][3] Low-level detection is crucial because DEHP is an endocrine-disrupting chemical, and exposure has been linked to various adverse health effects.[4] Sensitive analytical methods are necessary to quantify MEOHP at concentrations relevant to environmental exposure levels.

Q2: What is the most common analytical technique for low-level MEOHP detection?

A2: The most common and reliable technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][6] This method offers high sensitivity and selectivity, which is essential for detecting trace amounts of MEOHP in complex biological samples like urine and serum.[7][8]

Q3: Why is enzymatic hydrolysis a necessary step in the sample preparation for MEOHP analysis in urine?

A3: In the body, MEOHP is often conjugated with glucuronic acid to form a more water-soluble compound for excretion.[1][3] The LC-MS/MS method typically measures the free form of MEOHP. Therefore, an enzymatic hydrolysis step, usually with β-glucuronidase, is required to cleave the glucuronide conjugate and convert it back to free MEOHP for accurate quantification of the total MEOHP concentration.[9][10]

Q4: What are the primary sources of background contamination in MEOHP analysis, and how can they be minimized?

A4: Phthalates, including the parent compound DEHP, are ubiquitous in the laboratory environment, leading to a high risk of background contamination.[11][12]

  • Common Sources :

    • Laboratory Air and Dust : Off-gassing from building materials, flooring, and plastic equipment.[11]

    • Solvents and Reagents : Even high-purity solvents can contain trace levels of phthalates.[13]

    • Consumables : Plastic products such as pipette tips, centrifuge tubes, and solvent bottle caps.

    • Gloves : Vinyl (PVC) gloves are a significant source of phthalate contamination and should be avoided. Nitrile gloves are a safer alternative.[13]

    • Glassware : Can adsorb phthalates from the air.[11]

  • Minimization Strategies :

    • Use Phthalate-Free Labware : Utilize glassware or polypropylene containers whenever possible.

    • Thorough Glassware Cleaning : Rinse glassware with high-purity solvents and bake at a high temperature (e.g., 450°C) to remove organic contaminants.[11]

    • High-Purity Solvents : Use LC-MS grade or "phthalate-free" grade solvents and test new batches for background levels.[13]

    • Run Blanks : Regularly analyze procedural blanks to monitor for contamination.

    • Isolator Column : In an LC-MS system, an isolator or trap column can be installed before the injector to capture contaminants from the mobile phase.[13]

Troubleshooting Guides

Issue 1: High Background Signal or Contamination in Blanks
Possible Cause Recommended Solution
Contaminated Solvents/ReagentsUse fresh, high-purity (LC-MS grade) solvents. Test new bottles by running a solvent blank. Prepare aqueous buffers fresh daily.[13]
Leaching from PlasticwareAvoid all plastic containers where possible. Use glass or polypropylene tubes and containers. Do not use vinyl gloves.[13]
Contaminated GlasswareImplement a rigorous glassware cleaning protocol: wash with detergent, rinse thoroughly with ultrapure water and high-purity solvent, then bake at a high temperature.[11]
Contamination from LC SystemFlush the entire LC system. Install an isolator or trap column before the injector to remove mobile phase contaminants.[13]
Laboratory EnvironmentKeep samples covered and minimize exposure to lab air. Clean laboratory surfaces regularly.[11]
Issue 2: Low or No Analyte Signal (Poor Sensitivity)
Possible Cause Recommended Solution
Inefficient IonizationOptimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is suitable for analyte ionization (MEOHP is typically analyzed in negative ion mode).[14][15]
Incomplete Enzymatic HydrolysisVerify the activity of the β-glucuronidase enzyme. Ensure the pH and temperature of the incubation are optimal.[9][10]
Poor SPE RecoveryOptimize the Solid-Phase Extraction (SPE) method: ensure proper conditioning of the sorbent, check sample loading flow rate, and test different wash and elution solvents.[16]
Ion Suppression from MatrixDilute the sample if possible. Improve the sample cleanup procedure to remove interfering matrix components. Adjust chromatographic conditions to separate MEOHP from the interfering compounds.[14]
Analyte DegradationStore samples and standards properly, typically at or below -40°C.[10] Avoid repeated freeze-thaw cycles.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Contamination/AgingFlush the column with a strong solvent. If performance does not improve, replace the guard column or the analytical column.[17][18]
Incompatible Injection SolventThe injection solvent should be weaker than or the same as the initial mobile phase to avoid peak distortion. Dilute the sample in the initial mobile phase if necessary.[18]
Secondary InteractionsAcidify the mobile phase (e.g., with 0.1% acetic acid or formic acid) to improve the peak shape of acidic analytes like MEOHP.[5]
Column VoidA void at the head of the column can cause split peaks. This can result from high pH mobile phases dissolving the silica. Reverse the column and flush, or replace the column.[18]
Extra-Column VolumeMinimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[18]
Issue 4: Inconsistent or Low Analyte Recovery
Possible Cause Recommended Solution
SPE VariabilityEnsure consistent flow rates during sample loading, washing, and elution. Do not let the sorbent bed dry out between steps (unless specified by the manufacturer). Use an automated SPE system for better reproducibility.[16]
Incomplete Elution from SPETest different elution solvents or increase the elution solvent volume. A common elution solvent is acetonitrile or ethyl acetate.[9]
pH of SampleThe pH of the sample loaded onto the SPE cartridge can affect retention. Adjust the sample pH as needed for the chosen sorbent.
Analyte Breakthrough during LoadingThe sample loading flow rate may be too high, or the sorbent capacity may be exceeded. Reduce the flow rate or use a larger SPE cartridge.[16]

Data Presentation

Table 1: Comparison of Quantitative Data for MEOHP Detection Methods

Method Matrix Limit of Quantification (LOQ) Recovery (%) Intra-day Precision (%RSD) Reference
UPLC-MS/MSUrine1.2 - 2.6 ng/mL>90<8[5]
HPLC-MS/MSUrine0.03 - 1.4 ng/mL (for 18 metabolites)Not SpecifiedNot Specified[9]
UHPLC-MS/MSSerum0.02 ng/mL (LLOQ)96.1 - 100.810.2 - 11.2[19]
GC-MSUrine<25 µg/LNot Specified6 - 9[20]

Experimental Protocols

Detailed Protocol: MEOHP Analysis in Urine via SPE and LC-MS/MS

This protocol is a generalized procedure based on common methodologies.[9][10] Optimization is required for specific instrumentation and laboratory conditions.

1. Sample Pre-treatment and Enzymatic Hydrolysis

  • Thaw a 1 mL urine sample to room temperature.

  • Add an internal standard solution (e.g., ¹³C-labeled MEOHP).

  • Add 200 µL of 1 M ammonium acetate buffer (pH 6.5).

  • Add 10 µL of β-glucuronidase enzyme solution.

  • Vortex briefly and incubate at 37°C for 90 minutes to deconjugate MEOHP-glucuronide.

  • Stop the reaction by adding an acid (e.g., 0.1 M formic acid).

2. Solid-Phase Extraction (SPE)

  • Conditioning : Condition an SPE cartridge (e.g., Oasis HLB or Bond Elut Nexus) with 1 mL of acetonitrile, followed by 1 mL of 0.1 M formic acid. Do not allow the cartridge to dry.

  • Sample Loading : Load the pre-treated urine sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing : Wash the cartridge with 2 mL of 0.1 M formic acid, followed by 2 mL of deionized water to remove hydrophilic interferences. Dry the cartridge under vacuum.

  • Elution : Elute the MEOHP and other phthalate metabolites with 1 mL of acetonitrile followed by 1 mL of ethyl acetate into a clean collection tube.[9]

  • Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Acetic Acid in Water.

  • Mobile Phase B : 0.1% Acetic Acid in Acetonitrile.

  • Gradient : A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute MEOHP.

  • Flow Rate : 0.3 - 0.4 mL/min.

  • Injection Volume : 5 - 10 µL.

  • MS Detection :

    • Ionization Mode : Electrospray Ionization (ESI) in Negative Mode.

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Monitor for the specific precursor-to-product ion transitions for MEOHP and its internal standard. (Note: These values must be optimized on the specific mass spectrometer being used).

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine 1. Urine Sample (1 mL) IS 2. Add Internal Standard Urine->IS Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 37°C) IS->Hydrolysis Condition 4. Condition Cartridge Hydrolysis->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Interferences Load->Wash Elute 7. Elute MEOHP Wash->Elute Dry 8. Dry & Reconstitute Elute->Dry LCMS 9. LC-MS/MS Analysis (ESI-, MRM) Dry->LCMS Data 10. Data Quantification LCMS->Data

References

dealing with co-eluting interferences with MEOHP-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methodologies involving Mono-(2-ethyl-5-oxohexyl) phthalate-d4 (MEOHP-d4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the analysis of MEOHP, a key metabolite of the plasticizer Di(2-ethylhexyl) phthalate (DEHP).

Frequently Asked Questions (FAQs)

Q1: What is MEOHP-d4 and why is it used as an internal standard?

A1: MEOHP-d4 is a deuterated form of MEOHP, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the non-deuterated MEOHP, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in the analytical process, leading to more accurate and precise quantification of MEOHP.

Q2: I am observing a different retention time for MEOHP-d4 compared to MEOHP. Is this normal?

A2: Yes, a slight shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While a small, consistent shift is generally acceptable, a significant or variable shift can be problematic as it may indicate that the analyte and internal standard are experiencing different matrix effects, which can compromise the accuracy of quantification.

Q3: What are the common sources of co-eluting interferences with MEOHP-d4?

A3: Co-eluting interferences in MEOHP-d4 analysis can originate from several sources:

  • Isomeric and Structurally Related DEHP Metabolites: The metabolism of DEHP produces a variety of structurally similar metabolites, such as Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), which can be challenging to separate chromatographically from MEOHP.

  • Endogenous Matrix Components: When analyzing biological samples like urine or plasma, endogenous compounds such as phospholipids and other metabolites can co-elute with the analyte and its internal standard, leading to ion suppression or enhancement in the mass spectrometer.

  • Contamination: Phthalates are ubiquitous in the laboratory environment and can leach from plasticware, solvents, and other lab consumables, leading to background contamination that may interfere with the analysis.

Q4: Can I distinguish MEOHP-d4 from a co-eluting interference without chromatographic separation?

A4: In many cases, yes. The power of mass spectrometry lies in its ability to differentiate compounds based on their mass-to-charge ratio (m/z). Since MEOHP-d4 has a different mass than MEOHP and most potential interferences, you can use specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify MEOHP-d4, even if it co-elutes with other compounds. However, severe co-elution can still lead to matrix effects that affect ionization efficiency.

Troubleshooting Guide for Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving issues with co-eluting interferences when using MEOHP-d4.

Step 1: Confirm the Presence of an Interference
  • Symptom: Poor peak shape (e.g., fronting, tailing, or split peaks) for the MEOHP-d4 peak.

  • Action:

    • Analyze a Blank Matrix Sample: Prepare and analyze a blank matrix sample (e.g., urine from a source known to be free of DEHP metabolites) spiked only with MEOHP-d4. If the peak shape is good in the clean matrix but poor in the study samples, a matrix interference is likely.

    • Examine Ion Ratios: If you are monitoring multiple MRM transitions for MEOHP-d4, check if the ratio of the quantifier to qualifier ions is consistent across all samples. A deviation in this ratio in problematic samples suggests a co-eluting substance is contributing to one of the ion signals.

Step 2: Optimize Sample Preparation

If a matrix effect is suspected, refining the sample preparation protocol can help remove the interfering components.

  • Solid-Phase Extraction (SPE):

    • Sorbent Selection: Test different SPE sorbents (e.g., C18, polymeric).

    • Wash Steps: Optimize the wash steps by using different solvent compositions to remove interferences while retaining MEOHP and MEOHP-d4 on the cartridge.

  • Liquid-Liquid Extraction (LLE):

    • Solvent System: Experiment with different organic solvents and pH conditions to improve the selectivity of the extraction.

Step 3: Modify Chromatographic Conditions

If sample preparation optimization is insufficient, adjusting the LC method is the next step to achieve chromatographic separation.

  • Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.

    • Additives: Introducing or changing the concentration of additives like formic acid or ammonium acetate can improve peak shape and resolution.[1][2]

  • Gradient Profile:

    • Modify the gradient slope to increase the separation between closely eluting peaks. A shallower gradient can often improve resolution.

  • Column Chemistry:

    • If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl column. The π-π interactions offered by the phenyl-hexyl stationary phase can provide better separation for aromatic compounds like phthalate metabolites.[3][4][5]

Quantitative Data

The following tables provide representative data on LC-MS/MS parameters for MEOHP and the effect of different column chemistries on the retention of phthalate metabolites.

Table 1: Representative LC-MS/MS Parameters for MEOHP and MEOHP-d4

ParameterMEOHPMEOHP-d4
Precursor Ion (m/z)291.1295.1
Product Ion 1 (m/z)121.1121.1
Product Ion 2 (m/z)143.1147.1
Collision Energy (eV)-18-18
Dwell Time (ms)5050

Note: These are example values and should be optimized for your specific instrument and method.

Table 2: Comparison of Retention Times (RT) of DEHP Metabolites on Different Column Chemistries

CompoundRT on C18 Column (min)[6]RT on Phenyl-Hexyl Column (min)[6]
MEHHP4.75.2
MEOHP4.44.9
MEHP7.68.1

This table illustrates how a change in column chemistry can alter the elution order and retention times of closely related DEHP metabolites, which can be a valuable tool for resolving co-eluting interferences.

Experimental Protocols

Protocol 1: Sample Preparation of Urine Samples using SPE

This protocol is a general procedure for the extraction of phthalate metabolites from urine.

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of a working solution of MEOHP-d4 and other internal standards.

  • Enzymatic Deconjugation: Add β-glucuronidase and incubate at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge under a vacuum or with a stream of nitrogen.

  • Elution: Elute the analytes with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Method for MEOHP Analysis

This protocol provides a starting point for the chromatographic analysis of MEOHP.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or Phenyl-Hexyl column for alternative selectivity.[3][6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

Visualizations

DEHP Metabolic Pathway

The following diagram illustrates the major metabolic pathway of DEHP, showing the formation of MEOHP and other key metabolites.

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) MEHP->MEHHP Oxidation Glucuronide Glucuronidated Metabolites MEHP->Glucuronide Glucuronidation MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) MEHHP->MEOHP Oxidation MEHHP->Glucuronide Glucuronidation MECPP Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) MEOHP->MECPP Oxidation MEOHP->Glucuronide Glucuronidation MECPP->Glucuronide Glucuronidation

Caption: Major metabolic pathway of DEHP in humans.

Troubleshooting Workflow for Co-eluting Interferences

This workflow provides a logical approach to diagnosing and resolving co-elution issues.

Troubleshooting_Workflow Start Co-elution Suspected (Poor Peak Shape, Inconsistent Results) Confirm Confirm Interference (Blank Matrix, Ion Ratios) Start->Confirm Optimize_Sample_Prep Optimize Sample Preparation (SPE, LLE) Confirm->Optimize_Sample_Prep Interference Confirmed Modify_LC Modify Chromatographic Conditions Optimize_Sample_Prep->Modify_LC Interference Persists Resolved Interference Resolved Optimize_Sample_Prep->Resolved Interference Removed Change_Column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Modify_LC->Change_Column Resolution Still Inadequate Modify_LC->Resolved Resolution Achieved Change_Column->Resolved

Caption: A systematic workflow for troubleshooting co-eluting interferences.

References

Validation & Comparative

Inter-Laboratory Comparison of MEOHP Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reproducible quantification of chemical metabolites is paramount. This guide provides an objective comparison of inter-laboratory performance for the quantification of mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), a key biomarker of di(2-ethylhexyl) phthalate (DEHP) exposure. The data presented is primarily drawn from the comprehensive proficiency testing scheme conducted under the European Human Biomonitoring Initiative (HBM4EU), offering valuable insights into the current state of analytical methodologies.

MEOHP is a secondary oxidative metabolite of DEHP, a widely used plasticizer. Its measurement in biological matrices, particularly urine, is a reliable indicator of human exposure to the parent compound. Ensuring consistency and accuracy across different laboratories is crucial for meaningful comparisons of biomonitoring data and for regulatory purposes.

DEHP Metabolic Pathway

The metabolic conversion of DEHP to MEOHP is a critical pathway for its detoxification and excretion. Understanding this pathway is essential for interpreting biomonitoring results.

DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) MEHP->MEHHP Oxidation MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) MEHHP->MEOHP Oxidation Excretion Urinary Excretion (Glucuronidated form) MEOHP->Excretion

Metabolic pathway of DEHP to MEOHP.

Inter-Laboratory Comparison Data

The HBM4EU project conducted a comprehensive quality assurance and quality control (QA/QC) program to enhance the comparability of biomonitoring data across European laboratories. This included four rounds of proficiency testing (PT) for 15 phthalate metabolites, including MEOHP (referred to as 5oxo-MEHP in the study). A total of 28 laboratories participated in these rounds.[1]

The table below summarizes the key performance indicators for MEOHP quantification from the HBM4EU proficiency testing rounds. The "Assigned Value" represents the consensus concentration determined by the reference laboratories. The "Standard Deviation" and "Relative Standard Deviation (RSD)" indicate the level of agreement among the participating laboratories.

Proficiency Testing RoundSampleAssigned Value (µg/L)Standard Deviation (µg/L)Inter-laboratory Reproducibility (RSD%)Number of Participating Laboratories
Round 1 A2.80.829%23
B14.53.524%23
Round 2 A4.51.124%25
B22.14.922%25
Round 3 A1.80.528%24
B9.22.123%24
Round 4 A6.71.522%23
B33.47.021%23

Data sourced from the supplementary material of "Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project".

The results demonstrate a consistent inter-laboratory reproducibility for MEOHP, with an average RSD of approximately 24%.[2][3] For laboratories that consistently achieved satisfactory performance, this reproducibility improved to an average of 17%.[2] This highlights the importance of robust QA/QC programs in improving the reliability of analytical measurements.

Experimental Protocols

The most common analytical techniques for the quantification of MEOHP in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies representative of those used in many laboratories.

LC-MS/MS Method for MEOHP in Urine

This method is widely adopted due to its high sensitivity and selectivity, and it does not typically require derivatization.

a. Sample Preparation:

  • Enzymatic Deconjugation: To a 1 mL urine sample, add a buffer solution (e.g., ammonium acetate) and β-glucuronidase enzyme to hydrolyze the glucuronidated MEOHP conjugates. Incubate the mixture (e.g., at 37°C for 2 hours).

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interferences.

    • Elute the MEOHP and other phthalate metabolites with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

b. Instrumental Analysis:

  • Chromatography:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is most common for MEOHP.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for MEOHP and its isotopically labeled internal standard.

GC-MS Method for MEOHP in Urine

This method often requires derivatization to improve the volatility and chromatographic behavior of MEOHP.

a. Sample Preparation:

  • Enzymatic Deconjugation: Same as in the LC-MS/MS method.

  • Liquid-Liquid Extraction (LLE):

    • Acidify the hydrolyzed urine sample.

    • Extract the analytes into an organic solvent (e.g., hexane/diethyl ether mixture).

    • Repeat the extraction process.

  • Derivatization: Evaporate the combined organic extracts. Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid and hydroxyl groups of MEOHP into more volatile silyl ethers.

  • Clean-up: A clean-up step using a sorbent like Florisil may be employed to remove remaining interferences.

b. Instrumental Analysis:

  • Chromatography:

    • Instrument: Gas Chromatograph.

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection: Splitless injection is typically used for trace analysis.

  • Mass Spectrometry:

    • Instrument: Mass Spectrometer (single quadrupole or tandem).

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) or MRM is used to monitor characteristic ions of the derivatized MEOHP.

Experimental and Comparison Workflows

The following diagrams illustrate the typical workflow for MEOHP analysis and the logical steps involved in an inter-laboratory comparison study.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Collection Deconjugation Enzymatic Deconjugation Urine->Deconjugation Extraction Solid-Phase or Liquid-Liquid Extraction Deconjugation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography LC or GC Separation Extraction->Chromatography Derivatization->Chromatography MS Mass Spectrometric Detection (MS or MS/MS) Chromatography->MS Quantification Quantification using Internal Standards MS->Quantification QC Quality Control Checks Quantification->QC Final_Result Final_Result QC->Final_Result Final Result

General experimental workflow for MEOHP analysis.

Coordinator Study Coordinator Sample_Prep Preparation & Homogenization of Proficiency Test Samples Coordinator->Sample_Prep Distribution Distribution to Participating Laboratories Sample_Prep->Distribution Analysis Sample Analysis by Each Laboratory Distribution->Analysis Reporting Reporting of Results to Coordinator Analysis->Reporting Evaluation Statistical Evaluation of Data (z-scores, reproducibility) Reporting->Evaluation Feedback Feedback to Laboratories & Final Report Evaluation->Feedback Feedback->Coordinator

Logical flow of an inter-laboratory comparison study.

References

A Comparative Guide to MEOHP-d4 and Other DEHP Metabolite Standards in Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mono-(2-ethyl-5-oxohexyl) phthalate-d4 (MEOHP-d4) with other Di(2-ethylhexyl) phthalate (DEHP) metabolite standards. The focus is on their application in sensitive and accurate quantification using isotope dilution mass spectrometry, a critical methodology in human biomonitoring and toxicology studies. This document offers an objective look at the performance of these standards, supported by experimental data from peer-reviewed literature, and provides detailed experimental protocols for their use.

Introduction to DEHP and its Metabolites

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can leach from consumer and medical products, leading to ubiquitous human exposure. In the body, DEHP is rapidly metabolized into several key compounds that serve as biomarkers of exposure. The primary metabolite, Mono-(2-ethylhexyl) phthalate (MEHP), is further oxidized to form secondary metabolites, including Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP).[1] Accurate measurement of these metabolites in biological matrices like urine and serum is essential for assessing human exposure and understanding potential health risks.

Isotope dilution mass spectrometry (LC-MS/MS) is the gold standard for the quantification of these metabolites. This technique relies on the use of stable isotope-labeled internal standards, such as MEOHP-d4, which are chemically identical to the native analytes but have a different mass. The use of these internal standards is crucial for correcting for variations in sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[2]

Performance Comparison of DEHP Metabolite Standards

The use of deuterated internal standards like MEOHP-d4, MEHP-d4, and MEHHP-d4 significantly improves the accuracy and reliability of DEHP metabolite quantification. These standards co-elute with the native analytes and experience similar matrix effects, allowing for effective normalization of the signal. The following tables summarize key performance metrics for deuterated and non-deuterated DEHP metabolite standards based on published analytical methods.

Table 1: Comparison of Recovery Rates for DEHP Metabolites Using Deuterated Internal Standards

AnalyteInternal StandardMatrixRecovery (%)Reference
MEHPMEHP-d4Urine79 - 102[3]
MEOHPMEOHP-d4Urine79 - 102[3]
MEHHPMEHHP-d4Urine79 - 102[3]
MEHPMEHP-¹³C₄Urine95.8 - 111[4]
MEOHPMEOHP-¹³C₄Urine95.8 - 111[4]
MEHHPMEHHP-¹³C₄Urine95.8 - 111[4]

Table 2: Comparison of Matrix Effects for DEHP Metabolites with Deuterated Internal Standards

AnalyteInternal StandardMatrixMatrix Effect (%)Reference
MEHPMEHP-d4Urine90[3]
MEOHPMEOHP-d4Urine102[3]
MEHHPMEHHP-d4Urine105[3]

Note: Matrix effect is calculated as the response of the analyte in the matrix compared to the response in a clean solvent. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for DEHP Metabolites Using Isotope Dilution LC-MS/MS

AnalyteLOD (ng/mL)LOQ (ng/mL)MatrixReference
MEHP0.280.58Urine[3]
MEOHP0.180.48Urine[3]
MEHHP0.110.24Urine[3]
5cx-MEPTP-0.2Urine[4]
5oxo-MEHTP-0.2Urine[4]
5OH-MEHTP-0.3Urine[4]
2cx-MMHTP-0.4Urine[4]

Experimental Protocols

The following are detailed methodologies for the analysis of DEHP metabolites in human urine using isotope dilution LC-MS/MS.

Protocol 1: Sample Preparation for Urine Analysis

This protocol is adapted from methodologies described for human biomonitoring studies.[2][3]

  • Sample Collection: Collect a mid-stream urine sample in a sterile polypropylene container.

  • Internal Standard Spiking: To a 1 mL aliquot of urine, add a known amount of a mixed internal standard solution containing MEOHP-d4, MEHP-d4, and MEHHP-d4 in methanol.

  • Enzymatic Hydrolysis: To deconjugate the glucuronidated metabolites, add 50 µL of β-glucuronidase from Helix pomatia and 0.5 mL of ammonium acetate buffer (pH 6.5). Incubate the mixture at 37°C for 2 hours.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elute the analytes with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Isotope Dilution LC-MS/MS Analysis

This protocol outlines typical instrumental parameters for the quantification of DEHP metabolites.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting from 10% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • MEHP: m/z 277 -> 134

      • MEHP-d4: m/z 281 -> 134

      • MEOHP: m/z 291 -> 121

      • MEOHP-d4: m/z 295 -> 121

      • MEHHP: m/z 293 -> 173

      • MEHHP-d4: m/z 297 -> 173

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

DEHP Metabolic Pathway

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis MEHHP Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) MEHP->MEHHP Oxidation MECPP Mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP) MEHP->MECPP Oxidation MMHP Mono[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP) MEHP->MMHP Oxidation Excretion Urinary Excretion (Glucuronidated) MEHP->Excretion MEOHP Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) MEHHP->MEOHP Oxidation MEHHP->Excretion MEOHP->Excretion MECPP->Excretion MMHP->Excretion

Caption: Metabolic pathway of DEHP in the human body.

Experimental Workflow for DEHP Metabolite Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Spiking Spiking with Deuterated Internal Standards (e.g., MEOHP-d4) Urine_Sample->Spiking Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spiking->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_MSMS Isotope Dilution LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for DEHP metabolite analysis.

Logical Comparison of Standard Types

Logical_Comparison cluster_advantages Advantages cluster_disadvantages Disadvantages Start Choice of Internal Standard Deuterated Deuterated Standard (e.g., MEOHP-d4) Start->Deuterated NonDeuterated Non-Deuterated Standard Start->NonDeuterated Adv_Deuterated Compensates for Matrix Effects High Accuracy & Precision Deuterated->Adv_Deuterated Disadv_Deuterated Higher Cost Deuterated->Disadv_Deuterated Adv_NonDeuterated Lower Cost NonDeuterated->Adv_NonDeuterated Disadv_NonDeuterated Does not fully compensate for matrix effects Lower Accuracy NonDeuterated->Disadv_NonDeuterated

Caption: Logical comparison of deuterated vs. non-deuterated standards.

References

MEOHP-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of xenobiotics and their metabolites, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable data. This is particularly true in complex biological matrices where variability in sample preparation and instrument response is inherent. This guide provides an objective comparison of the performance of MEOHP-d4, a deuterated internal standard for mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), with alternative internal standards, supported by experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards, such as MEOHP-d4, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis. Their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass. This near-perfect chemical mimicry allows for superior correction of variability throughout the analytical process, from extraction to detection.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards like MEOHP-d4 over structural analogs or other non-isotopically labeled compounds is evident in key validation parameters such as accuracy and precision. While both types of internal standards can yield acceptable performance, deuterated standards consistently demonstrate enhanced robustness and reliability.

Below is a summary of typical performance data comparing methods using deuterated internal standards to those using other standards, such as structural analogs.

Table 1: Comparison of Key Performance Characteristics of Internal Standard Types

Performance CharacteristicDeuterated Internal Standard (e.g., MEOHP-d4)Structural Analog Internal Standard
Co-elution with Analyte Nearly identical retention time, providing optimal correction for matrix effects at the moment of elution.Different retention time, potentially leading to inadequate compensation for matrix effects experienced by the analyte.
Extraction Recovery Closely mimics the analyte's recovery due to identical physicochemical properties.May exhibit significantly different extraction recovery, leading to inaccurate quantification.
Matrix Effect Experiences virtually identical ion suppression or enhancement as the analyte, leading to effective normalization.Subject to different matrix effects than the analyte, resulting in a less reliable correction.
Overall Accuracy & Precision Typically higher accuracy (closer to nominal values) and precision (lower relative standard deviation).Generally acceptable but can be compromised by differences in physicochemical behavior compared to the analyte.

Table 2: Typical Quantitative Validation Data for Bioanalytical Methods

Validation ParameterAcceptance CriteriaTypical Performance with Deuterated ISTypical Performance with Structural Analog IS
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 10%≤ 15%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 10%≤ 15%
Accuracy (%RE) Within ±15% of nominal (±20% at LLOQ)Within ±10%Within ±15%
Recovery (%) Consistent, precise, and reproducible> 90%70-120% (can be more variable)

Data synthesized from multiple sources on bioanalytical method validation. LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.

One study validating a method for the quantitation of monobutyl phthalate (MBP) using its deuterated internal standard (MBP-d4) demonstrated excellent intra- and inter-day accuracy and precision, with mean %RE ≤ ±7.5% and %RSD ≤ 10.1%[1]. Furthermore, the absolute recoveries were greater than 92% in both plasma and pup homogenate matrices[1]. Another study on various phthalate metabolites reported recoveries ranging from 83% to 122% using dedicated isotopically-labeled internal standards[2].

Experimental Protocol: A Generalized LC-MS/MS Method for MEOHP Analysis

The following is a representative experimental protocol for the analysis of MEOHP in a biological matrix (e.g., urine) using MEOHP-d4 as an internal standard. This protocol is intended as a general guideline and should be optimized for specific instrumentation and sample types.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thawing and Aliquoting: Thaw frozen urine samples to room temperature and vortex to ensure homogeneity. Aliquot 1 mL of urine into a clean polypropylene tube.

  • Internal Standard Spiking: Add 20 µL of a working solution of MEOHP-d4 to each urine sample.

  • Enzymatic Hydrolysis (for conjugated metabolites): Add 500 µL of a 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase/sulfatase enzyme solution. Incubate the samples at 37°C overnight to deconjugate the metabolites.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) by sequentially passing 500 µL of methanol, 250 µL of acetonitrile, and two aliquots of 500 µL of 1 M ammonium acetate buffer (pH 6.5).

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of the ammonium acetate buffer, 750 µL of double-distilled water, and 500 µL of 50% methanol to remove interferences.

  • Drying: Dry the SPE cartridge by centrifugation or under a stream of nitrogen.

  • Elution: Elute the analytes (MEOHP and MEOHP-d4) with 4 x 200 µL of acetonitrile into a clean collection tube containing a keeper solvent (e.g., 200 µL of toluene).

  • Evaporation and Reconstitution: Evaporate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% acetic acid

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid

  • Gradient Elution: A suitable gradient program to separate MEOHP from other matrix components.

  • Injection Volume: 1-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both MEOHP and MEOHP-d4 for quantification and confirmation.

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the analytical workflow and the underlying principle of using a deuterated internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with MEOHP-d4 Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Elution Elution & Concentration SPE->Elution LC LC Separation Elution->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (MEOHP / MEOHP-d4) Data->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine MEOHP Concentration Curve->Concentration Rationale_Diagram cluster_analyte Analyte (MEOHP) cluster_is Deuterated IS (MEOHP-d4) cluster_correction Correction & Accurate Quantification Analyte_Prep Variability in Sample Prep Analyte_Inject Variability in Injection Volume Analyte_Prep->Analyte_Inject IS_Prep Experiences Same Variability Analyte_Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte_Inject->Analyte_Matrix IS_Inject Experiences Same Variability Analyte_Signal Analyte Signal Analyte_Matrix->Analyte_Signal IS_Matrix Experiences Same Matrix Effects Ratio Peak Area Ratio (Analyte / IS) Remains Constant Analyte_Signal->Ratio IS_Prep->IS_Inject IS_Inject->IS_Matrix IS_Signal IS Signal IS_Matrix->IS_Signal IS_Signal->Ratio Accurate_Quant Accurate & Precise Quantification Ratio->Accurate_Quant

References

A Comparative Guide to Deuterated Internal Standards for Phthalate Metabolite Analysis: rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of phthalate metabolites, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 (MEOHP-d4), a key deuterated standard for the analysis of the di(2-ethylhexyl) phthalate (DEHP) metabolite, and its common alternatives.

Overview of Deuterated Phthalate Monoester Standards

Phthalate monoesters are the primary metabolites of phthalate diesters and serve as important biomarkers for assessing human exposure to these ubiquitous plasticizers. Accurate quantification of these metabolites in biological matrices such as urine and serum is essential for toxicological and epidemiological studies. Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards, is the gold standard for such analyses as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

This guide focuses on the following deuterated internal standards for the analysis of DEHP metabolites:

  • rac this compound (MEOHP-d4)

  • Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 (MEHHP-d4)

  • Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 (MECPP-d4)

Performance Comparison

Product NameCAS NumberMolecular FormulaPurity (Typical)Isotopic Purity (Typical)Supplier Examples
rac this compound 679789-44-7C₁₆H₁₆D₄O₅>95% (HPLC)[1]Not consistently specifiedLGC Standards, Santa Cruz Biotechnology
Mono(2-ethyl-5-hydroxyhexyl) Phthalate-d4 679789-43-6C₁₆H₁₈D₄O₅>98%>99%MedchemExpress, LGC Standards
Mono(5-carboxy-2-ethylpentyl) Phthalate-d4 N/AC₁₆H₁₆D₄O₆>98%>99%MedchemExpress, LGC Standards

Key Considerations:

  • Purity: All three standards are commercially available with high chemical purity, typically exceeding 95-98%. Higher purity standards are preferable to minimize the risk of introducing interfering substances into the analysis.

  • Isotopic Purity: High isotopic purity is critical to prevent signal overlap between the deuterated standard and the native analyte, which could lead to inaccurate quantification. While not always detailed in product listings for MEOHP-d4, suppliers of MEHHP-d4 and MECPP-d4 often specify isotopic purities greater than 99%.

  • Matrix Suitability: The choice of internal standard should ideally match the physicochemical properties of the analyte to ensure similar behavior during sample preparation and analysis. Since MEOHP, MEHHP, and MECPP are all metabolites of DEHP with varying polarity, the selection of the most appropriate deuterated standard may depend on the specific analytical method and the range of metabolites being targeted.

Experimental Protocols

The following is a representative experimental protocol for the analysis of phthalate monoesters in human urine using LC-MS/MS with deuterated internal standards. This protocol is a composite based on several published methods.[2]

1. Sample Preparation (Enzymatic Hydrolysis and Extraction)

  • To 100 µL of urine sample, add 50 µL of an internal standard spiking solution containing MEOHP-d4, MEHHP-d4, and/or MECPP-d4 in methanol.

  • Add 200 µL of an ammonium acetate buffer (pH 6.5).

  • Add 10 µL of β-glucuronidase from E. coli to deconjugate the glucuronidated metabolites.

  • Incubate the mixture at 37°C for 90 minutes.

  • After incubation, acidify the sample with formic acid.

  • Perform liquid-liquid extraction (LLE) with a suitable organic solvent such as ethyl acetate or solid-phase extraction (SPE) using a C18 cartridge.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • MEOHP: Precursor ion (m/z) -> Product ion (m/z)

      • MEOHP-d4: Precursor ion (m/z) -> Product ion (m/z)

      • MEHHP: Precursor ion (m/z) -> Product ion (m/z)

      • MEHHP-d4: Precursor ion (m/z) -> Product ion (m/z)

      • MECPP: Precursor ion (m/z) -> Product ion (m/z)

      • MECPP-d4: Precursor ion (m/z) -> Product ion (m/z)

    • Note: Specific MRM transitions should be optimized for the instrument being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add Deuterated Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis extraction Extraction (LLE or SPE) hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms Inject data_processing Data Processing & Quantification lc_msms->data_processing

Caption: A typical workflow for the analysis of phthalate metabolites in urine.

signaling_pathway DEHP Di(2-ethylhexyl) Phthalate (DEHP) MEHP Mono(2-ethylhexyl) Phthalate (MEHP) DEHP->MEHP Hydrolysis Oxidative_Metabolism Oxidative Metabolism MEHP->Oxidative_Metabolism MEOHP Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP) Oxidative_Metabolism->MEOHP MEHHP Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP) Oxidative_Metabolism->MEHHP MECPP Mono(5-carboxy-2-ethylpentyl) Phthalate (MECPP) Oxidative_Metabolism->MECPP Excretion Urinary Excretion (as Glucuronides and Free Metabolites) MEOHP->Excretion MEHHP->Excretion MECPP->Excretion

Caption: Major metabolic pathway of Di(2-ethylhexyl) phthalate (DEHP) in humans.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Phthalate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of phthalate metabolites, focusing on cross-validation and performance data. The information presented is collated from peer-reviewed studies to assist researchers in selecting and validating appropriate analytical methods for biomonitoring and toxicological assessments. Phthalate exposure is typically evaluated by measuring their metabolites in biological matrices, most commonly urine, due to their rapid metabolism and excretion.[1][2]

Introduction to Analytical Techniques

The two primary analytical techniques for the quantification of phthalate metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity, selectivity, and applicability to a wide range of metabolites without the need for derivatization.[3][4] GC-MS, while also a robust technique, typically requires derivatization of the polar phthalate metabolites to increase their volatility.[5]

Cross-validation of analytical methods is crucial to ensure data accuracy, reproducibility, and comparability, especially when methods are modified or when comparing results from different laboratories.[6] Interlaboratory comparison studies are essential for assessing the proficiency and variability of these methods on a broader scale.[7]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical methods for phthalate metabolites. The following sections outline typical experimental protocols for sample preparation and analysis using LC-MS/MS and GC-MS.

Sample Preparation: Enzymatic Deconjugation and Extraction

Phthalate metabolites are primarily excreted in urine as glucuronide conjugates.[1] Therefore, a deconjugation step is typically required to measure the total metabolite concentration.

1. Enzymatic Deconjugation:

  • Enzyme: β-glucuronidase from Helix pomatia or E. coli.

  • Procedure: A urine sample (typically 0.1-0.5 mL) is buffered, and an internal standard mix is added. The β-glucuronidase solution is then added, and the mixture is incubated at 37°C for 1.5 to 2 hours.[6][7]

2. Extraction:

  • Solid-Phase Extraction (SPE): This is a common technique for sample clean-up and concentration.[8][9][10][11] Online SPE coupled with LC-MS/MS offers high throughput and automation.[8][9]

  • Liquid-Liquid Extraction (LLE): An alternative extraction method.

The following diagram illustrates a typical sample preparation workflow for the analysis of phthalate metabolites in urine.

Figure 1. Urine Sample Preparation Workflow cluster_sample_collection Sample Collection cluster_sample_pretreatment Sample Pre-treatment cluster_extraction Extraction cluster_analysis Analysis UrineSample Urine Sample (0.1-0.5 mL) AddBuffer Add Buffer & Internal Standards UrineSample->AddBuffer EnzymaticDeconjugation Enzymatic Deconjugation (β-glucuronidase, 37°C, 1.5-2h) AddBuffer->EnzymaticDeconjugation SPE Solid-Phase Extraction (SPE) (Online or Offline) EnzymaticDeconjugation->SPE LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis (with Derivatization) SPE->GCMS

Figure 1. Urine Sample Preparation Workflow
Analytical Instrumentation and Conditions

LC-MS/MS:

  • Chromatography: High-performance liquid chromatography (HPLC) with a reverse-phase C18 column is commonly used.[12]

  • Ionization: Electrospray ionization (ESI) in negative mode is typical for phthalate metabolites.[7][11]

  • Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[7]

GC-MS:

  • Derivatization: Phthalate metabolites are derivatized to make them more volatile. A common agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl derivatives.[5]

  • Chromatography: Gas chromatography with a suitable capillary column.

  • Ionization: Electron ionization (EI) is typically used.[5]

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode.[5]

Performance Comparison of Analytical Methods

The choice between LC-MS/MS and GC-MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available resources.[4] The following tables summarize the performance characteristics of these methods based on data from various studies.

Table 1: Comparison of LC-MS/MS and GC-MS for Phthalate Metabolite Analysis

FeatureLC-MS/MSGC-MS
Principle Separation of compounds in the liquid phase.Separation of volatile and thermally stable compounds in the gas phase.[4]
Sensitivity Generally higher, especially with tandem MS (LC-MS/MS), reaching parts-per-trillion (ppt) levels.[4][13]Good, with detection limits typically in the parts-per-billion (ppb) range.[13]
Sample Preparation Often simpler, with "dilute-and-shoot" methods possible for some matrices.[4]Often requires extraction and derivatization.[4][5]
Matrix Effects More prone to ion suppression or enhancement, which can impact accuracy.[4]Less susceptible to matrix effects.
Compound Suitability Suitable for a wide range of polar and non-volatile compounds without derivatization.Ideal for volatile and semi-volatile compounds; requires derivatization for polar metabolites.[5]

Table 2: Quantitative Performance Data for Selected Phthalate Metabolites by LC-MS/MS

MetaboliteMatrixLOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (CV %)Reference
MEPUrine0.11 - 0.900.5~100<10[8]
MBPUrine0.15->873.5[14]
MBzPUrine0.5-~100<10[8]
MEHPUrine0.33->873.0[14]
MEHHPUrine0.15->875.0[14]
MEOHPUrine0.25->874.4[14]
MCPPUrine-0.2--[7]
MCHPUrine-0.2--[7]
MnOPUrine-0.2--[7]
MnPePUrine-0.2--[7]
MEPSerum--85-113≤11[10]
MBPSerum--85-113≤11[10]
MBzPSerum--85-113≤11[10]
MEHPSerum--85-113≤11[10]
MEHHPSerum--85-113≤11[10]
MEOHPSerum--85-113≤11[10]

LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation. Data is compiled from multiple sources and represents a range of reported values.

Cross-Validation and Interlaboratory Comparison

Cross-validation is essential when implementing a new method or modifying an existing one to ensure that the data remains accurate and reproducible.[6] An interlaboratory comparison, or proficiency testing, is a crucial step to assess the comparability of results between different laboratories.[7]

The following diagram outlines the logical workflow for a cross-validation or interlaboratory comparison study.

Figure 2. Cross-Validation and Interlaboratory Comparison Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation & Reporting DefineObjectives Define Study Objectives SelectMethods Select Analytical Methods for Comparison DefineObjectives->SelectMethods PrepareSamples Prepare & Characterize Reference Materials/Spiked Samples SelectMethods->PrepareSamples DevelopProtocol Develop Standardized Protocol PrepareSamples->DevelopProtocol DistributeSamples Distribute Samples to Participating Laboratories DevelopProtocol->DistributeSamples AnalyzeSamples Laboratories Analyze Samples using Defined Protocols DistributeSamples->AnalyzeSamples ReportResults Laboratories Report Results AnalyzeSamples->ReportResults StatisticalAnalysis Statistical Analysis of Results (e.g., z-scores, reproducibility) ReportResults->StatisticalAnalysis AssessPerformance Assess Method & Laboratory Performance StatisticalAnalysis->AssessPerformance FinalReport Generate Final Report with Conclusions & Recommendations AssessPerformance->FinalReport

Figure 2. Cross-Validation and Interlaboratory Comparison Workflow

A successful interlaboratory study requires well-characterized reference materials and a clearly defined protocol to be followed by all participating laboratories.[7] Statistical analysis of the submitted data allows for the assessment of the overall method performance and the identification of any systematic biases between laboratories. The interlaboratory reproducibility for phthalate metabolite analysis has been reported to be around 24% for single-isomer phthalates and 43% for mixed-isomer phthalates.[7]

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of phthalate metabolites. LC-MS/MS generally offers higher sensitivity and throughput, particularly with the use of online SPE.[4][8][9] GC-MS provides a robust and cost-effective alternative, though it typically requires a derivatization step.[4][5]

The choice of method should be guided by the specific research question, the desired limits of detection, and the available instrumentation. Regardless of the method chosen, rigorous validation and participation in interlaboratory comparison studies are paramount to ensure the generation of high-quality, comparable data for assessing human exposure to phthalates.[6][7] The accuracy of commercial standards should also be considered, as lot-to-lot discrepancies can affect results.[15][16]

References

Quantification of MEOHP: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), a key metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP), is crucial for exposure assessment and toxicological studies. This guide provides a comparative overview of the linearity and range of a primary analytical method—liquid chromatography-tandem mass spectrometry (LC-MS/MS) using the deuterated internal standard MEOHP-d4—and presents alternative methodologies, supported by experimental data.

The use of a stable isotope-labeled internal standard, such as MEOHP-d4, is a cornerstone of robust quantification in mass spectrometry. It effectively compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision. This guide delves into the performance of this approach and contrasts it with other validated techniques.

Performance Comparison of MEOHP Quantification Methods

The following table summarizes the key performance characteristics of different analytical methods for the quantification of MEOHP and related phthalate metabolites.

Analytical MethodAnalyteInternal StandardLinearity (r²)Linear RangeLimit of Quantification (LOQ)
SPE-LC-MS/MS MEOHPMEOHP-d4 > 0.995Not explicitly stated0.01 - 0.1 ng/mL
UPLC-MS/MS MEOHPIsotope-labeled MEOHPNot explicitly statedNot explicitly stated1.2 - 2.6 ng/mL
GC-MS (without derivatization) MEHPNot specified> 0.98170.087 - 100 ng per 2 µL injection0.029 ng per 2 µL injection
Direct Competitive ELISA MEHPN/ANot explicitly stated0.56 - 1000 ng/mL0.39 ng/mL

*Data for Mono(2-ethylhexyl) phthalate (MEHP), a related primary metabolite of DEHP, is provided as a reference for alternative techniques.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

SPE-LC-MS/MS for MEOHP Quantification with MEOHP-d4

This method, adapted from a study on the simultaneous determination of 22 DEHP metabolites, demonstrates a robust protocol for MEOHP analysis in urine.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Urine samples are first subjected to enzymatic hydrolysis to deconjugate the MEOHP glucuronide.

  • The hydrolyzed sample is then loaded onto an SPE cartridge.

  • The cartridge is washed to remove interferences.

  • MEOHP is eluted with an appropriate organic solvent.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is employed using a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phthalate metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both MEOHP and MEOHP-d4 are monitored.

Alternative Method: UPLC-MS/MS for DEHP Metabolites

This method provides a faster analysis time through the use of Ultra-Performance Liquid Chromatography.

1. Sample Preparation:

  • Similar to the SPE-LC-MS/MS method, urine samples undergo enzymatic hydrolysis.

  • An acidic extraction with a solvent like ethyl acetate is then performed.[2]

2. Ultra-Performance Liquid Chromatography (UPLC):

  • Column: A sub-2 µm particle size C18 column is used for high-resolution separation.

  • Mobile Phase: A rapid gradient of water and acetonitrile, both containing formic acid, is employed.[2]

  • Flow Rate: A higher flow rate compared to conventional HPLC is used.[2]

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization and Detection: ESI in both positive and negative ion modes can be used, with MRM for quantification.[2]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for MEOHP quantification and a conceptual representation of the analytical logic.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis Deconjugation spe Solid-Phase Extraction (SPE) hydrolysis->spe Loading elution Elution spe->elution Isolation reconstitution Reconstitution elution->reconstitution Final Sample lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection Ionization quantification Quantification using MEOHP-d4 ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for MEOHP quantification.

analytical_logic MEOHP MEOHP (Analyte) Response_MEOHP MS Response (MEOHP) MEOHP->Response_MEOHP MEOHP_d4 MEOHP-d4 (Internal Standard) Response_MEOHP_d4 MS Response (MEOHP-d4) MEOHP_d4->Response_MEOHP_d4 Ratio Response Ratio Response_MEOHP->Ratio Response_MEOHP_d4->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration MEOHP Concentration Calibration_Curve->Concentration

Caption: Logic of quantification using an internal standard.

References

Detecting MEOHP: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methods for the quantification of mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), a key biomarker of exposure to the plasticizer DEHP, is presented for researchers, scientists, and drug development professionals. This guide focuses on the limit of detection (LOD) achievable with various techniques, with a particular emphasis on the use of deuterated internal standards for enhanced accuracy and precision.

The quantification of MEOHP in biological matrices such as urine and serum is crucial for assessing human exposure to di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer with potential endocrine-disrupting properties. The selection of an appropriate analytical method is paramount for obtaining reliable and sensitive measurements. This guide provides a comparative overview of common analytical techniques, their performance characteristics, and detailed experimental protocols.

Performance Comparison of Analytical Methods

The primary method for the quantification of MEOHP is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), frequently employing a deuterated internal standard. This approach offers high sensitivity and specificity. Alternative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), are also utilized, each with its own set of advantages and limitations.

Analytical MethodInternal StandardMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Key AdvantagesKey Disadvantages
LC-MS/MS Deuterated MEOHP (e.g., ¹³C₄-MEOHP)Urine0.14 - 1.2[1]0.43 - 2.02High sensitivity and specificity, suitable for complex matrices.Higher instrument cost.
LC-MS/MS Deuterated MEOHPSerum0.14[1]0.43High sensitivity and specificity.Higher instrument cost, potential for matrix effects.
GC-MS -UrineRequires derivatization, LOD not consistently reported for MEOHP without it.-High chromatographic resolution.[2]Requires derivatization which can add complexity and variability.[3]
HPLC-UV -VariousTypically in the ppm range (µg/mL), significantly higher than MS methods.[4]2 (for MEHP)[4]Lower instrument cost, simpler operation.Lower sensitivity and specificity compared to MS methods.[4]

Experimental Protocols

Detailed methodologies for the analysis of MEOHP are crucial for reproducibility and obtaining accurate results. Below are summaries of typical experimental protocols for LC-MS/MS and GC-MS.

LC-MS/MS with Deuterated Internal Standard

This method is widely regarded as the gold standard for MEOHP quantification due to its high sensitivity and specificity. The use of a deuterated internal standard, which has a similar chemical structure and chromatographic behavior to the analyte but a different mass, allows for accurate correction of matrix effects and variations in sample preparation and instrument response.

1. Sample Preparation:

  • Enzymatic Deconjugation: MEOHP is often present in urine as a glucuronide conjugate. An enzymatic hydrolysis step using β-glucuronidase is performed to cleave the glucuronide moiety and release the free MEOHP.[5]

  • Addition of Internal Standard: A known amount of deuterated MEOHP (e.g., ¹³C₄-MEOHP) is added to the sample at the beginning of the preparation process.

  • Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analyte. The cartridge is washed, and then the MEOHP and internal standard are eluted with an organic solvent.[5]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of a solvent compatible with the LC mobile phase.[5]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is used to separate MEOHP from other components in the sample.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both MEOHP and its deuterated internal standard are monitored for quantification.

GC-MS Analysis

GC-MS is another powerful technique for the analysis of MEOHP. However, due to the low volatility of MEOHP, a derivatization step is typically required to convert it into a more volatile compound suitable for gas chromatography.

1. Sample Preparation:

  • Extraction: Similar to the LC-MS/MS method, an extraction step (e.g., liquid-liquid extraction or SPE) is performed to isolate MEOHP from the biological matrix.

  • Derivatization: The extracted MEOHP is chemically modified to increase its volatility. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which replaces the active hydrogen atoms with trimethylsilyl (TMS) groups.[6]

  • Reconstitution: The derivatized sample is reconstituted in a suitable solvent for GC injection.

2. GC-MS Analysis:

  • Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). A temperature program is used to separate the derivatized MEOHP from other compounds.

  • Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The instrument is typically operated in selected ion monitoring (SIM) mode, where specific ions characteristic of the derivatized MEOHP are monitored for quantification.

Mandatory Visualization

General Workflow for MEOHP Analysis using LC-MS/MS with a Deuterated Standard cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Deuterated Internal Standard urine_sample->add_is deconjugation Enzymatic Deconjugation (β-glucuronidase) add_is->deconjugation spe Solid-Phase Extraction (SPE) deconjugation->spe evaporation Evaporation & Reconstitution spe->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: MEOHP analysis workflow.

Conclusion

The choice of an analytical method for MEOHP quantification depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS with a deuterated internal standard offers the highest sensitivity and specificity, making it the preferred method for accurate and reliable biomonitoring of DEHP exposure. While GC-MS and HPLC-UV provide viable alternatives, they come with trade-offs in terms of sample preparation complexity and sensitivity. Researchers should carefully consider these factors to select the most appropriate method for their analytical needs.

References

Assessing the Isotopic Purity of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4. This deuterated internal standard is crucial for accurate quantification of its unlabeled counterpart, a significant metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), in various biological and environmental matrices. The performance of the deuterated standard is compared against its non-deuterated analog, with supporting experimental protocols and data presentation.

Product Comparison

The primary advantage of using rac this compound as an internal standard in mass spectrometry-based assays is its ability to co-elute with the native analyte while being distinguishable by its mass-to-charge ratio (m/z). This minimizes variations in sample preparation and instrument response, leading to more accurate and precise quantification. The key comparison, therefore, lies in the analytical response and the ability to confirm the isotopic enrichment of the deuterated standard.

Parameterrac this compoundrac Mono(2-ethyl-5-oxohexyl) Phthalate (Unlabeled)
Molecular Formula C₁₆H₁₆D₄O₅C₁₆H₂₀O₅
Molecular Weight 296.35 g/mol [1][2]292.33 g/mol
Primary Application Internal Standard for quantitative analysisAnalyte for quantification
Key Analytical Technique LC-MS/MS, High-Resolution MS, NMRLC-MS/MS, GC-MS
Isotopic Purity (%) Typically >98% (vendor-specific)Not Applicable
Chemical Purity (%) >95% (HPLC)[2]>95% (HPLC)

Experimental Methodologies

The assessment of isotopic purity for rac this compound primarily relies on High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] These techniques provide complementary information regarding the degree of deuteration and the structural integrity of the molecule.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS)

This method allows for the determination of the relative abundance of the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) species.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled with a liquid chromatography (LC) system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from potential interferences. For example, starting at 10% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Full scan analysis with high resolution (>60,000).

    • Scan Range: m/z 100-500.

    • Data Analysis: The isotopic distribution of the molecular ion [M-H]⁻ is analyzed. The theoretical m/z for the unlabeled compound is 291.1238, and for the d4-labeled compound is 295.1489. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species are used to calculate the isotopic enrichment.

Isotopic Enrichment Calculation:

The isotopic purity is calculated from the relative abundance of each isotopologue in the mass spectrum.

Structural Confirmation and Positional Analysis by NMR Spectroscopy

NMR spectroscopy is employed to confirm the positions of the deuterium labels and to provide an independent measure of isotopic enrichment.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the deuterated standard in a suitable deuterated solvent (e.g., Chloroform-d).

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • The reduction in the integral of the signals corresponding to the aromatic protons confirms successful deuteration. The isotopic purity can be estimated by comparing the integral of the residual proton signals in the aromatic region to the integral of a non-deuterated portion of the molecule (e.g., the ethyl group protons).

  • ²H NMR (Deuterium NMR):

    • Acquire a deuterium NMR spectrum.

    • The presence of a signal in the aromatic region confirms the incorporation of deuterium. The chemical shift will be similar to that of the corresponding protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The signals for the deuterated carbons in the aromatic ring will be split into multiplets due to C-D coupling and will have a lower intensity compared to the unlabeled compound.

Workflow for Isotopic Purity Assessment

Isotopic_Purity_Workflow Workflow for Isotopic Purity Assessment of rac this compound cluster_sample Sample Preparation cluster_results Results Sample rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 Standard Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile for LC-MS, Chloroform-d for NMR) Sample->Dissolution LC_HRMS LC-HRMS Analysis Dissolution->LC_HRMS NMR NMR Spectroscopy (¹H, ²H, ¹³C) Dissolution->NMR MS_Data Mass Spectrum (Isotopic Distribution) LC_HRMS->MS_Data NMR_Data NMR Spectra (Signal Integration & Splitting) NMR->NMR_Data Enrichment Isotopic Enrichment Calculation MS_Data->Enrichment Confirmation Structural Confirmation & Label Position NMR_Data->Confirmation Purity Isotopic Purity (%) Enrichment->Purity Final_Report Certificate of Analysis Purity->Final_Report Confirmation->Final_Report

Caption: Analytical workflow for assessing the isotopic purity of deuterated standards.

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard is a cornerstone of robust quantitative mass spectrometry. The following diagram illustrates the logical relationship in an isotope dilution mass spectrometry (IDMS) experiment.

IDMS_Logic Logical Relationship in Isotope Dilution Mass Spectrometry cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Biological_Sample Biological Sample (contains unlabeled analyte) Spike Spike with known amount of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 (Internal Standard) Biological_Sample->Spike Extraction Extraction & Cleanup Spike->Extraction LC_Separation Chromatographic Separation (Analyte and IS co-elute) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (Separate signals based on m/z) LC_Separation->MS_Detection Analyte_Signal Unlabeled Analyte Signal (m/z 291.12) MS_Detection->Analyte_Signal IS_Signal d4-Internal Standard Signal (m/z 295.15) MS_Detection->IS_Signal Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Determine Analyte Concentration using a Calibration Curve Ratio->Concentration

References

Safety Operating Guide

Safe Disposal of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4, a deuterated phthalate metabolite. Adherence to these procedures is vital to ensure personal safety and environmental protection.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for rac this compound was not found, data for the non-deuterated form and related phthalates, such as Bis(2-ethylhexyl) phthalate, indicate potential health hazards. The related compound Bis(2-ethylhexyl) phthalate is classified with the hazard statement H360, indicating it may damage fertility or the unborn child. Therefore, it is prudent to handle rac this compound with a high degree of caution.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or under a fume hood

Step-by-Step Disposal Procedure

The disposal of rac this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide based on standard laboratory practices for hazardous chemical waste.

  • Waste Segregation:

    • Do not mix rac this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • It should be treated as a hazardous chemical waste.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled with the full chemical name: "rac this compound" and the appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic").

    • Ensure the container is kept closed when not in use.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible chemicals.

    • The storage temperature for the pure compound is recommended at -20°C[1]. While waste may not require such stringent conditions, it should be stored in a cool, dry, and well-ventilated area.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with the full chemical name and any available safety information. The final disposal will be carried out at an approved waste disposal plant.

Spill and Emergency Procedures

In the event of a spill, the following measures should be taken:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

  • Clean: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

For personal exposure, follow these first-aid measures[2]:

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

  • Eye Contact: Rinse with pure water for at least 15 minutes.

  • Inhalation: Move the victim into fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of rac this compound.

start Start: Have rac this compound waste is_sds_available Is the manufacturer's SDS available? start->is_sds_available consult_sds Consult SDS for specific disposal instructions is_sds_available->consult_sds  Yes treat_as_hazardous Assume hazardous based on related compounds is_sds_available->treat_as_hazardous No ppe Wear appropriate PPE (gloves, goggles, lab coat) consult_sds->ppe treat_as_hazardous->ppe segregate_waste Segregate as Hazardous Chemical Waste ppe->segregate_waste containerize Use a labeled, sealed, and compatible waste container segregate_waste->containerize store Store in a designated Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety for pickup store->contact_ehs end_disposal Disposal Complete contact_ehs->end_disposal

Caption: Disposal workflow for rac this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.